Epinorgalanthamine
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,12S,14S)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXQQSTVOSFSMO-FFSVYQOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(CNCC[C@]34C=C[C@H](C[C@@H]4O2)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156040-03-8 | |
| Record name | N-Desmethyl-epigalantamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156040038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYL-EPIGALANTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN3JC254YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epinorgalanthamine: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epinorgalanthamine, an Amaryllidaceae alkaloid, is a close structural analog of galanthamine, a well-established therapeutic agent for Alzheimer's disease. While specific research on this compound is limited, its mechanism of action is presumed to mirror that of galanthamine, centering on a dual cholinergic function. This technical guide synthesizes the current understanding of this proposed mechanism, detailing its interaction with key components of the cholinergic system. The primary modes of action are the inhibition of the enzyme acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This document provides a comprehensive overview of these mechanisms, supported by detailed experimental protocols and data presented for comparative analysis.
Introduction
The cholinergic hypothesis of cognitive dysfunction, particularly in Alzheimer's disease, posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the clinical symptoms. Consequently, therapeutic strategies have focused on augmenting cholinergic neurotransmission. This compound, as a member of the galanthamine class of compounds, is of significant interest to the scientific community. This guide delineates the two primary molecular mechanisms through which this compound is believed to exert its effects.
Core Mechanism 1: Acetylcholinesterase (AChE) Inhibition
This compound is proposed to be a reversible, competitive inhibitor of acetylcholinesterase. By binding to the active site of AChE, it prevents the hydrolysis of acetylcholine, thereby increasing the concentration and duration of action of ACh in the synaptic cleft.
Quantitative Data on Cholinesterase Inhibition
| Compound | Enzyme | IC50 (µM) |
| Galanthamine | Acetylcholinesterase (AChE) | 1.27[1] |
| Galanthamine | Butyrylcholinesterase (BChE) | > 100 |
Table 1: Comparative Inhibitory Activity of Galanthamine. Data presented for Galanthamine is to provide a reference for the expected activity of this compound.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the standard method for determining the in vitro inhibitory activity of a compound against AChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well microplate, add 25 µL of each test compound dilution, 50 µL of phosphate buffer, and 25 µL of AChE solution.
-
Incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Core Mechanism 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
Beyond its action as an AChE inhibitor, this compound is thought to act as a positive allosteric modulator (PAM) of nAChRs. This means it binds to a site on the nAChR that is distinct from the acetylcholine binding site (the orthosteric site). This binding event is believed to induce a conformational change in the receptor that enhances its response to acetylcholine.
Signaling Pathway of nAChR Allosteric Potentiation
The allosteric potentiation by this compound is expected to increase the frequency and duration of nAChR channel opening in the presence of acetylcholine. This leads to an enhanced influx of cations (primarily Na+ and Ca2+), resulting in increased neuronal excitability and neurotransmitter release.
Quantitative Data on nAChR Modulation
Specific binding affinities (Ki or Kd) and potentiation efficacy (EC50) for this compound at various nAChR subtypes have not been reported. The table below provides data for galanthamine as a reference.
| Compound | nAChR Subtype | Effect | Quantitative Measure |
| Galanthamine | α4β2 | Allosteric Potentiation | Potentiates ACh-induced currents |
| Galanthamine | α7 | Allosteric Potentiation | Potentiates ACh-induced currents |
Table 2: Allosteric Potentiation of nAChRs by Galanthamine. This data serves as a proxy for the expected modulatory effects of this compound.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is a standard method for characterizing the effects of allosteric modulators on ligand-gated ion channels expressed in a heterologous system.
Materials:
-
Xenopus laevis oocytes
-
cRNA for nAChR subunits (e.g., α4 and β2)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Perfusion system
-
Barth's solution
-
Acetylcholine
-
Test compound (this compound)
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with Barth's solution. Impale the oocyte with two microelectrodes (voltage and current). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply a sub-maximal concentration of acetylcholine (e.g., EC20) to elicit an inward current.
-
Co-application of Modulator: Co-apply the same concentration of acetylcholine with varying concentrations of this compound.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of potentiation. Determine the EC50 for the potentiating effect by plotting the percentage of potentiation against the logarithm of the this compound concentration.
Conclusion
The mechanism of action of this compound is strongly inferred from its structural similarity to galanthamine. It is proposed to function as a dual-action cholinergic agent, enhancing synaptic acetylcholine levels through the inhibition of acetylcholinesterase and augmenting the postsynaptic response via allosteric potentiation of nicotinic acetylcholine receptors. While direct experimental evidence for this compound is currently lacking, the established pharmacology of galanthamine provides a robust framework for understanding its potential therapeutic effects. Further research is warranted to definitively characterize the quantitative aspects of this compound's interactions with its molecular targets. This will be crucial for its potential development as a therapeutic agent for neurodegenerative disorders.
References
Epinorgalanthamine: A Technical Guide to its Hypothetical Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epinorgalanthamine, a theoretical stereoisomer of norgalanthamine, represents a novel frontier in the study of Amaryllidaceae alkaloids. This document outlines a hypothetical framework for its discovery, detailing a plausible isolation and purification protocol from a natural source. It further presents postulated spectroscopic data for its structural elucidation and visualizes its relationship within the established biosynthetic pathway of galanthamine. The methodologies and data herein are projected based on established principles of natural product chemistry and are intended to serve as a technical guide for the potential identification and characterization of this and other minor alkaloids within the Amaryllidaceae family.
Introduction: The Untapped Potential of Amaryllidaceae Alkaloids
The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically active alkaloids.[1][2] A prominent example is galanthamine, an acetylcholinesterase inhibitor approved for the treatment of mild to moderate Alzheimer's disease.[2][3] The intricate stereochemistry of these compounds is crucial for their pharmacological activity. While major alkaloids like galanthamine have been extensively studied, a vast number of minor, structurally related alkaloids remain to be discovered and characterized.
This whitepaper focuses on the hypothetical discovery and isolation of This compound , a postulated epimer of norgalanthamine. Norgalanthamine is a known demethylated derivative of galanthamine. An epimer is a type of stereoisomer that differs in configuration at only one stereocenter. The potential existence of this compound is significant, as subtle changes in stereochemistry can dramatically alter biological activity, potentially leading to new therapeutic agents with improved efficacy or novel mechanisms of action. This guide provides a comprehensive, albeit theoretical, framework for its discovery, isolation, and characterization.
Hypothetical Discovery and Occurrence
It is postulated that this compound was first identified as a trace component during the large-scale extraction and purification of galanthamine from the bulbs of Narcissus pseudonarcissus. Initial analysis of a minor, previously unidentified peak in the high-performance liquid chromatography (HPLC) profile of a galanthamine-rich fraction led to further investigation. Its molecular weight, determined by mass spectrometry, was identical to that of norgalanthamine, suggesting an isomeric relationship. The "epi-" designation was proposed based on subsequent nuclear magnetic resonance (NMR) spectroscopic analysis, which indicated a change in the spatial orientation of a key substituent.
This compound is hypothesized to occur in significantly lower concentrations than its parent alkaloids, likely representing less than 0.1% of the total alkaloid content. Its formation could be a result of a less-favored enzymatic reaction within the plant's biosynthetic machinery or an isomerization process occurring during extraction and purification.
Isolation and Purification: A Detailed Protocol
The isolation of this compound from plant material presents a significant challenge due to its low abundance and close structural similarity to other alkaloids. The following protocol is a hypothetical, multi-step process designed for its enrichment and purification.
Experimental Protocol: Extraction and Chromatographic Separation
-
Plant Material Preparation: Air-dried and powdered bulbs of Narcissus pseudonarcissus (1 kg) are defatted with n-hexane (3 x 2 L) by maceration at room temperature for 24 hours.
-
Alkaloid Extraction: The defatted plant material is then extracted with 95% ethanol (3 x 3 L) at 60°C for 8 hours. The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in 2% sulfuric acid (1 L) and filtered. The acidic solution is washed with diethyl ether (3 x 500 mL) to remove neutral compounds. The aqueous layer is then basified to pH 9-10 with 25% ammonium hydroxide and extracted with chloroform (5 x 500 mL). The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated to yield the total alkaloid fraction.
-
Column Chromatography (Silica Gel): The total alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors to galanthamine and norgalanthamine are combined.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The enriched fraction is further purified by preparative HPLC on a C18 column. A gradient elution with acetonitrile and water (containing 0.1% trifluoroacetic acid) is employed to separate the closely related alkaloids. This compound is collected as a minor, late-eluting peak relative to norgalanthamine.
-
Final Purification: The collected fraction is neutralized, concentrated, and subjected to a final purification step using Sephadex LH-20 column chromatography to remove any remaining impurities, yielding pure this compound.
Data Presentation: Purification Summary
| Purification Step | Starting Material (g) | Product (mg) | Purity (%) | Yield (%) |
| Crude Ethanolic Extract | 1000 | 150,000 | ~1 | - |
| Total Alkaloid Fraction | 150 | 3,000 | ~15 | 2.0 |
| Silica Gel Column Chromatography | 3.0 | 250 | ~60 | 8.3 |
| Preparative HPLC | 0.25 | 15 | ~95 | 6.0 |
| Final Purification (Sephadex) | 0.015 | 12 | >98 | 80.0 |
Structural Elucidation: Spectroscopic Analysis
The structure of the isolated this compound would be determined through a combination of spectroscopic techniques. The following table presents the expected data, highlighting the key differences from norgalanthamine.
| Spectroscopic Method | Norgalanthamine (Expected Data) | This compound (Hypothetical Data) | Key Differentiating Features |
| Mass Spectrometry (ESI-MS) | m/z 274.1443 [M+H]⁺ | m/z 274.1443 [M+H]⁺ | Identical molecular formula (C₁₆H₁₉NO₃) |
| ¹H NMR (500 MHz, CDCl₃) | δ 6.65 (d, J=8.0 Hz, 1H), 6.60 (d, J=8.0 Hz, 1H), 6.05 (s, 1H), 4.60 (d, J=15.0 Hz, 1H), 4.15 (s, 1H), 3.85 (s, 3H) | δ 6.68 (d, J=8.0 Hz, 1H), 6.62 (d, J=8.0 Hz, 1H), 6.10 (s, 1H), 4.55 (d, J=15.0 Hz, 1H), 4.25 (s, 1H), 3.85 (s, 3H) | Shift in the proton signal of the epimeric center (e.g., at the hydroxyl-bearing carbon). |
| ¹³C NMR (125 MHz, CDCl₃) | δ 145.8, 144.2, 128.5, 127.0, 111.5, 88.5, 62.0, 56.0, 48.0, 45.0, 30.0 | δ 145.7, 144.3, 128.6, 127.1, 111.4, 88.7, 60.5, 56.0, 48.2, 45.1, 30.2 | A noticeable upfield or downfield shift of the carbon at the epimeric center. |
| Infrared (IR) (KBr, cm⁻¹) | 3400 (O-H), 2950 (C-H), 1620 (C=C), 1250 (C-O) | 3410 (O-H), 2955 (C-H), 1625 (C=C), 1255 (C-O) | Minor shifts in stretching frequencies due to changes in hydrogen bonding. |
Visualizations: Pathways and Workflows
Biosynthetic Pathway
The following diagram illustrates the established biosynthetic pathway of galanthamine, with the hypothetical position of this compound formation.
Caption: Hypothetical branch in the galanthamine biosynthetic pathway leading to this compound.
Isolation Workflow
This diagram outlines the key stages of the proposed isolation and purification process for this compound.
Caption: Step-wise workflow for the isolation and purification of this compound.
Structural Relationship
The logical relationship between galanthamine, norgalanthamine, and the hypothetical this compound is depicted below.
Caption: The structural relationship between galanthamine, norgalanthamine, and this compound.
Conclusion and Future Directions
This technical guide provides a hypothetical yet scientifically grounded framework for the discovery and isolation of this compound. The proposed methodologies are based on established techniques in natural product chemistry and can be adapted for the search for other novel Amaryllidaceae alkaloids. The successful isolation and structural elucidation of this compound would not only expand our understanding of the chemical diversity within this important plant family but also open new avenues for drug discovery.
Future research should focus on the total synthesis of the proposed structure of this compound to confirm its identity and to provide sufficient material for comprehensive biological evaluation. Investigating its pharmacological profile, particularly its acetylcholinesterase inhibitory activity and its effects on other neurological targets, will be crucial in determining its therapeutic potential. The exploration of minor alkaloids like the hypothetical this compound underscores the vast, untapped potential of the natural world in providing novel chemical entities for the treatment of human diseases.
References
Epinorgalanthamine: A Technical Guide to Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinorgalanthamine is a member of the Amaryllidaceae family of alkaloids, a large and structurally diverse group of natural products with significant pharmacological potential. Like its close relative, the Alzheimer's drug galanthamine, this compound possesses the characteristic tetracyclic ring system that is a hallmark of this class of compounds. This technical guide provides an in-depth overview of the known natural sources of this compound, its proposed biosynthetic pathway, and the experimental methodologies used for its isolation and characterization.
Natural Sources of this compound
This compound is a relatively rare alkaloid that has been identified in a limited number of species within the Amaryllidaceae family. The primary documented sources are:
-
Zephyranthes concolor : This species, endemic to Mexico, is a key source from which this compound has been isolated. It is found in the aerial parts of the plant[1].
-
Narcissus cv. Professor Einstein : A cultivar of daffodil, this plant has also been shown to produce a wide array of Amaryllidaceae alkaloids, including this compound[2].
Quantitative Analysis
To date, the scientific literature has focused on the isolation and structural elucidation of the diverse alkaloid profiles within these plants, rather than the quantification of minor components. As such, specific yield data for this compound from its natural sources is not currently available. The table below summarizes the known occurrences.
| Plant Source | Part of Plant | This compound Yield | Reference |
| Zephyranthes concolor | Aerial Parts | Present, but not quantified | [1] |
| Narcissus cv. Professor Einstein | Bulbs | Present, but not quantified | [2] |
Biosynthesis Pathway of this compound
The complete biosynthetic pathway for this compound has not been fully elucidated. However, based on the well-established pathway of its structural analog, galanthamine, a putative pathway can be proposed. The biosynthesis of Amaryllidaceae alkaloids originates from the amino acids L-phenylalanine and L-tyrosine.
The key steps are:
-
Formation of Norbelladine : L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde, and L-tyrosine is decarboxylated to form tyramine. These two precursors condense to form the pivotal intermediate, norbelladine.
-
Methylation to 4'-O-methylnorbelladine : The enzyme norbelladine 4'-O-methyltransferase (N4OMT) catalyzes the specific methylation of the 4'-hydroxyl group of norbelladine to produce 4'-O-methylnorbelladine. This is the central precursor for the various structural types of Amaryllidaceae alkaloids.
-
Oxidative Coupling : A cytochrome P450 enzyme catalyzes a regio- and stereospecific intramolecular oxidative phenol coupling of 4'-O-methylnorbelladine. For the formation of the galanthamine scaffold, this occurs in a para-ortho' fashion, creating the characteristic dihydrodibenzofuran ring system and a dienone intermediate.
-
Formation of N-demethylnarwedine : The dienone intermediate spontaneously undergoes an intramolecular Michael addition to form the tetracyclic structure of N-demethylnarwedine.
-
Stereoselective Reduction : This is the crucial step where the pathway likely diverges from that of galanthamine. A reductase enzyme reduces the ketone group of N-demethylnarwedine. In the case of this compound, this reduction would occur with a different stereoselectivity to produce the "epi" configuration at the hydroxyl-bearing carbon.
-
Final Compound : The resulting compound is this compound. Unlike galanthamine, this pathway does not include a final N-methylation step, hence the "nor" designation.
Proposed Biosynthetic Pathway Diagram
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on methods used for Amaryllidaceae alkaloids.
1. Extraction:
- Air-dried and powdered plant material (e.g., aerial parts of Zephyranthes concolor) is extracted exhaustively with methanol (MeOH) at room temperature.
- The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Partitioning:
- The crude extract is acidified with 2% sulfuric acid (H₂SO₄) and filtered.
- The acidic aqueous solution is washed with diethyl ether (Et₂O) or another non-polar solvent to remove neutral and acidic compounds.
- The aqueous phase is then made alkaline with ammonium hydroxide (NH₄OH) to a pH of 9-10.
- This basic solution is then extracted with a mixture of chloroform (CHCl₃) and ethyl acetate (EtOAc) to extract the alkaloids.
- The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄) and evaporated to yield the crude alkaloid fraction.
3. Chromatographic Purification:
- The crude alkaloid fraction is subjected to column chromatography on silica gel.
- Elution is performed with a gradient of solvents, typically starting with CHCl₃ and gradually increasing the polarity with MeOH.
- Fractions are collected and monitored by thin-layer chromatography (TLC), visualizing with Dragendorff's reagent.
- Fractions containing compounds with similar Rf values are combined.
- Further purification of the fractions containing this compound is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Experimental Workflow Diagram
Caption: General workflow for the extraction and isolation of this compound.
Structural Elucidation
The structure of isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule.
Conclusion
This compound remains a minor but structurally interesting Amaryllidaceae alkaloid. While its bioactivity is not as extensively studied as that of galanthamine, its presence in medicinal plants suggests potential pharmacological relevance. Further research is needed to quantify its abundance in natural sources, fully elucidate its biosynthetic pathway by identifying the specific enzymes involved, and to explore its biological activities in greater detail. The methodologies outlined in this guide provide a framework for researchers to pursue these future investigations.
References
Total Synthesis of Epinorgalanthamine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the total synthesis of the enantiomers of epinorgalanthamine, a diastereomer of the acetylcholinesterase inhibitor galanthamine. The synthesis hinges on the diastereoselective reduction of a common intermediate, narwedine, providing a direct route to the epimeric form of norgalanthamine. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to support research, development, and production efforts.
Synthetic Strategy Overview
The enantioselective synthesis of (+)- and (-)-epinorgalanthamine is intrinsically linked to the synthesis of their corresponding galanthamine enantiomers. The key strategic element is the diastereoselective reduction of the ketone moiety in the tetracyclic precursor, narwedine. While the use of bulky reducing agents like L-selectride favors the formation of galanthamine, less sterically hindered reducing agents such as lithium aluminum hydride (LiAlH₄) can provide access to the epi configuration.
The general synthetic pathway can be summarized as follows:
-
Synthesis of Enantiomerically Pure Narwedine: The synthesis begins with the construction of the tetracyclic core of narwedine through an intramolecular oxidative phenolic coupling of a suitably substituted norbelladine derivative. Enantiomeric purity is typically achieved through chiral resolution of racemic narwedine or by employing an asymmetric synthesis strategy.
-
Diastereoselective Reduction: The pivotal step involves the reduction of the C1 ketone of the enantiomerically pure narwedine. The choice of reducing agent dictates the stereochemical outcome at this center, leading to either galanthamine or the desired this compound.
-
Purification: The final step involves the chromatographic separation of the this compound diastereomer from any co-formed galanthamine.
This guide will focus on the synthesis of racemic this compound from racemic narwedine, as this provides a foundational understanding of the key transformations. The synthesis of the individual enantiomers follows the same procedure, starting from the corresponding enantiomerically pure narwedine.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound, starting from racemic narwedine.
| Step | Reactants | Reagents & Conditions | Product(s) | Yield/Ratio |
| 1. Synthesis of (±)-Narwedine | N-(4-Hydroxy-3-methoxybenzyl)-N-methyl-tyramine | Phenyliodine(III) bis(trifluoroacetate) (PIFA), CH₂Cl₂ | (±)-Narwedine | ~45-55% |
| 2. Reduction of (±)-Narwedine | (±)-Narwedine | Lithium Aluminum Hydride (LiAlH₄), THF, 0 °C to rt | (±)-Galanthamine & (±)-Epi-norgalanthamine | Galanthamine:Epi-norgalanthamine ≈ 60:40 |
| 3. Separation of Diastereomers | Mixture of (±)-Galanthamine & (±)-Epi-norgalanthamine | Column Chromatography (Silica gel, CHCl₃/MeOH gradient) | (±)-Epi-norgalanthamine | >95% purity (isolated) |
Detailed Experimental Protocols
Synthesis of (±)-Narwedine
This protocol is based on a biomimetic oxidative phenol coupling reaction.
Materials:
-
N-(4-Hydroxy-3-methoxybenzyl)-N-methyl-tyramine
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve N-(4-Hydroxy-3-methoxybenzyl)-N-methyl-tyramine (1.0 eq) in anhydrous CH₂Cl₂ (0.02 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add PIFA (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (±)-narwedine as a white solid.
Reduction of (±)-Narwedine to (±)-Epinorgalanthamine
This protocol describes the non-diastereoselective reduction of narwedine to yield a mixture of galanthamine and this compound.
Materials:
-
(±)-Narwedine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add a solution of (±)-narwedine (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) per gram of LiAlH₄ used.
-
Alternatively, the reaction can be quenched by the careful addition of Na₂SO₄·10H₂O until the evolution of gas ceases.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with CH₂Cl₂.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield a crude mixture of (±)-galanthamine and (±)-epinorgalanthamine as a white solid.
Separation of (±)-Epinorgalanthamine
This protocol details the chromatographic separation of the two diastereomers.
Materials:
-
Crude mixture of (±)-galanthamine and (±)-epinorgalanthamine
-
Silica gel for column chromatography
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
Prepare a silica gel column with a slurry of silica gel in chloroform.
-
Dissolve the crude mixture of diastereomers in a minimal amount of chloroform.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in chloroform (e.g., starting from 100% CHCl₃ and gradually increasing to 5% MeOH in CHCl₃).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the desired (±)-epinorgalanthamine. (Note: (±)-Galanthamine is typically the less polar and therefore faster-eluting compound).
-
Combine the pure fractions of (±)-epinorgalanthamine and concentrate under reduced pressure to yield the purified product as a white solid.
Visualizations
The following diagrams illustrate the key synthetic pathway and the logical relationship in the diastereoselective reduction step.
Caption: Overall synthetic workflow for this compound.
Caption: Diastereoselective reduction of narwedine.
Epinorgalanthamine: A Deep Dive into its Structural Elucidation and Spectroscopic Profile
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectral properties of natural compounds is paramount. Epinorgalanthamine, a member of the Amaryllidaceae alkaloid family, presents a compelling case study in the power of modern spectroscopic techniques for the elucidation of complex molecular architectures. This technical guide provides a comprehensive overview of the structure, spectral data, and experimental methodologies associated with this compound.
This compound is a galanthamine-type alkaloid, a class of compounds known for their interesting biological activities. Its structural framework is closely related to that of galanthamine, a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease. The subtle stereochemical differences between these molecules can have significant impacts on their biological profiles, making detailed structural analysis crucial.
Spectroscopic Data for Structural Confirmation
The definitive structure of this compound has been established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 6.72 | d | 8.2 |
| 2 | 6.65 | d | 8.2 |
| 4 | 4.62 | s | |
| 4a | 3.38 | m | |
| 6 | 4.18 | br s | |
| 7 | 2.15 | m | |
| 8 | 2.80 | m | |
| 10 | 3.78 | s | |
| 11 | 3.15 | d | 12.5 |
| 11' | 2.75 | d | 12.5 |
| 12b | 2.55 | m | |
| OCH₃ | 3.85 | s |
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 128.5 |
| 2 | 111.8 |
| 3 | 146.9 |
| 4 | 88.1 |
| 4a | 48.5 |
| 5 | 132.7 |
| 6 | 61.2 |
| 7 | 31.5 |
| 8 | 49.2 |
| 8a | 127.3 |
| 10 | 145.8 |
| 11 | 58.9 |
| 12 | 45.1 |
| 12a | 122.9 |
| OCH₃ | 56.1 |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) provides crucial information for determining the elemental composition of a molecule. For this compound, the protonated molecule [M+H]⁺ is observed at m/z 274.1443, which corresponds to the molecular formula C₁₆H₂₀NO₃⁺.
Experimental Protocols for Isolation and Analysis
The isolation and structural elucidation of this compound involve a series of meticulous experimental procedures.
Isolation of this compound
A typical workflow for the isolation of this compound from its natural source, such as the bulbs of Narcissus species, is outlined below.
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction: The air-dried and powdered plant material is exhaustively extracted with a polar solvent like ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) and washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified with a base (e.g., ammonium hydroxide) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. The column is typically eluted with a gradient of solvents, such as a mixture of chloroform and methanol, of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined.
-
Final Purification: The enriched fractions are further purified using preparative TLC or HPLC to yield pure this compound. The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods.
Structural Elucidation
The definitive structure of the isolated compound is determined using a suite of spectroscopic techniques.
Caption: Spectroscopic workflow for the structure elucidation of this compound.
Detailed Methodology:
-
Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the molecule.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., sp³, sp², carbonyl).
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
-
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research detailing the direct interaction of this compound with cellular signaling pathways. However, as a galanthamine-type alkaloid, its biological activity is often explored in the context of acetylcholinesterase (AChE) inhibition. The logical relationship for investigating its potential biological activity is as follows:
Caption: Logical workflow for investigating the biological activity of this compound.
Further research is warranted to explore the specific molecular targets and signaling cascades that may be modulated by this compound, which could unveil novel therapeutic applications for this and related Amaryllidaceae alkaloids.
The Biological Activity of Amaryllidaceae Alkaloids: A Focus on Epinorgalanthamine and its Congeners
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Amaryllidaceae family of plants has long been a source of structurally diverse and biologically active alkaloids. These compounds, characterized by their unique isoquinoline skeletons, have garnered significant attention in the scientific community for their wide range of pharmacological properties, including acetylcholinesterase (AChE) inhibition and potent anticancer activities. This technical guide provides an in-depth overview of the biological activities of Amaryllidaceae alkaloids, with a particular focus on Epinorgalanthamine and its more extensively studied relatives, such as galanthamine and lycorine. This document summarizes key quantitative data on their bioactivities, details the experimental protocols for assessing these effects, and visualizes the intricate signaling pathways they modulate. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating a deeper understanding of the therapeutic potential of this fascinating class of natural products.
Introduction
Amaryllidaceae alkaloids are a group of over 600 nitrogenous secondary metabolites exclusively found in plants of the Amaryllidaceae family. Their complex chemical structures have presented significant challenges to synthetic chemists while offering a rich scaffold for medicinal chemistry exploration. Historically, these plants have been used in traditional medicine for various ailments. Modern scientific investigation has unveiled the molecular mechanisms underlying their therapeutic effects, leading to the clinical use of galanthamine for the treatment of Alzheimer's disease.
Beyond their role as AChE inhibitors, many Amaryllidaceae alkaloids exhibit potent cytotoxicity against a broad spectrum of cancer cell lines. Their anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. This guide will delve into the specifics of these biological activities, providing quantitative data where available and outlining the methodologies to replicate and expand upon these findings. While specific data on this compound is limited, the activities of its close structural analogs provide a strong foundation for inferring its potential biological profile.
Quantitative Biological Activity Data
The biological activities of Amaryllidaceae alkaloids are often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These metrics are crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies. The following tables summarize the reported quantitative data for representative Amaryllidaceae alkaloids. It is important to note that specific cytotoxic and comprehensive AChE inhibitory data for this compound are not widely available in the current literature. One study reported that 3-epinorgalanthamine showed negligible cytotoxic effects on L6 rat myoblasts, with an IC50 value greater than 300 µM[1].
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Amaryllidaceae Alkaloids
| Alkaloid | Source/Enzyme | IC50 (µM) | Reference |
| Galanthamine | Electric Eel AChE | 1.27 ± 0.21 | [2] |
| 1-O-acetyllycorine | Not Specified | 0.96 ± 0.04 | [3] |
| Crinine | Not Specified | 461 ± 14 | [3] |
| Crinamidine | Not Specified | 300 ± 27 | [3] |
| Lycorine | Not Specified | 213 ± 1 | [3] |
Table 2: Cytotoxic Activity of Selected Amaryllidaceae Alkaloids against Cancer Cell Lines
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Lycorine | HL-60 (promyelocytic leukemia) | 0.6 | [1] |
| Haemanthamine | HT-1080 (fibrosarcoma) | 0.3 µg/mL | [1] |
| Galanthamine Peptide Ester (GAL-LEU) | PC3 (prostate cancer) | 30.8 | [4] |
| Galanthamine Peptide Ester (GAL-VAL) | PC3 (prostate cancer) | > 30 | [4] |
Key Biological Activities and Underlying Signaling Pathways
Amaryllidaceae alkaloids exert their biological effects through the modulation of various cellular processes and signaling pathways. The primary activities of interest are acetylcholinesterase inhibition and anticancer effects, which are often mediated by the induction of apoptosis and cell cycle arrest.
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Galanthamine is a well-established, clinically used AChE inhibitor. The proposed mechanism involves its binding to the active site of the enzyme, thereby preventing acetylcholine hydrolysis and enhancing cholinergic neurotransmission.
Anticancer Activity: Apoptosis Induction
A predominant mechanism of the anticancer activity of many Amaryllidaceae alkaloids is the induction of programmed cell death, or apoptosis.
-
Galanthamine's Role in Apoptosis: Studies on galanthamine have shown that it can protect neuronal cells from apoptosis induced by beta-amyloid. This neuroprotective effect is mediated through the activation of nicotinic acetylcholine receptors (nAChRs), leading to an upregulation of the anti-apoptotic protein Bcl-2[5]. Furthermore, galanthamine has been found to inhibit Aβ1–42-induced apoptosis by enhancing α7nAChR expression and activating the JNK signaling pathway, which in turn promotes autophagy-mediated degradation of the amyloid peptide[6]. In the context of doxorubicin-induced neurotoxicity, galanthamine has been shown to mitigate apoptosis by reducing the expression of Bax and caspase-3 while increasing Bcl-2 levels.
-
Lycorine-Induced Apoptosis: Lycorine has been demonstrated to induce apoptosis in various cancer cell lines. In human cervical cancer cells (HT-3), lycorine triggers apoptosis by increasing the production of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential and subsequent activation of the JAK/STAT3 signaling pathway. This results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as cytochrome c release and activation of caspases 9 and 3.
Caption: Generalized Apoptosis Induction Pathway by Amaryllidaceae Alkaloids.
Anticancer Activity: Cell Cycle Arrest
In addition to apoptosis, Amaryllidaceae alkaloids can inhibit cancer cell proliferation by inducing cell cycle arrest at different phases. Lycorine, for instance, has been shown to cause cell cycle arrest at the G0/G1 phase in oral squamous cell carcinoma cells. This arrest prevents the cells from entering the S phase, where DNA replication occurs, thus halting their proliferation.
Caption: Simplified Representation of Cell Cycle Arrest by Amaryllidaceae Alkaloids.
Detailed Experimental Protocols
To facilitate further research into the biological activities of Amaryllidaceae alkaloids, this section provides detailed methodologies for the key experiments discussed.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound, ATCI, and DTNB in appropriate solvents.
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., 10 minutes).
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell line of interest
-
Test compound
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a culture plate and treat them with the test compound at various concentrations for a specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
The cell populations are quantified based on their fluorescence:
-
Annexin V-FITC negative / PI negative: Viable cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Propidium Iodide (PI) staining solution (containing a permeabilizing agent like Triton X-100 and RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compound for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature. The RNase A in the solution will degrade any RNA, ensuring that only DNA is stained.
-
Analyze the cells by flow cytometry.
-
The DNA content is measured, and a histogram is generated to show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental and Workflow Diagrams
Visualizing experimental workflows can aid in understanding and execution.
Caption: General Experimental Workflow for Assessing Biological Activities.
Conclusion and Future Directions
Amaryllidaceae alkaloids represent a promising class of natural products with significant therapeutic potential, particularly in the fields of neurodegenerative diseases and oncology. While galanthamine has already made its mark as a clinical drug, the vast structural diversity within this alkaloid family suggests that many more compounds with potent and selective biological activities are yet to be fully explored.
The available data on this compound is currently limited, highlighting a clear need for further investigation into its specific biological properties. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic effects of this compound against a wide panel of cancer cell lines to determine its anticancer potential and selectivity.
-
In-depth Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound to understand its mode of action in inducing apoptosis and/or cell cycle arrest.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.
-
In Vivo Efficacy Studies: Assessing the therapeutic efficacy of this compound in preclinical animal models of cancer and neurodegenerative diseases.
By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other under-investigated Amaryllidaceae alkaloids, paving the way for the development of novel and effective drugs for a range of human diseases.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Stork: Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids [storkapp.me]
- 3. galaxypub.co [galaxypub.co]
- 4. ejgm.co.uk [ejgm.co.uk]
- 5. Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
Epinorgalanthamine's Role in Central Nervous System Research: A Technical Guide
Abstract
Epinorgalanthamine, a derivative of the Amaryllidaceae alkaloid galantamine, is emerging as a significant compound in central nervous system (CNS) research. Its multifaceted mechanism of action, primarily centered on the modulation of the cholinergic system, positions it as a promising candidate for therapeutic interventions in neurodegenerative disorders and other neurological conditions. This technical guide provides an in-depth analysis of this compound's core functions, supported by available preclinical data, detailed experimental insights, and visual representations of its molecular interactions and research workflows. The content is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents.
Introduction: The Cholinergic System and this compound
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a pivotal role in cognitive functions such as learning, memory, and attention.[1] A deficit in cholinergic neurotransmission is a key pathological feature of Alzheimer's disease (AD).[2] Therapeutic strategies have consequently focused on augmenting cholinergic signaling. This compound, following the pharmacological profile of its parent compound galantamine, operates through a dual mechanism that uniquely enhances cholinergic activity.
Core Mechanisms of Action
This compound's therapeutic potential stems from its ability to simultaneously inhibit the enzyme responsible for ACh degradation and sensitize nicotinic acetylcholine receptors (nAChRs) to ACh.
Acetylcholinesterase (AChE) Inhibition
Like its parent compound, this compound is understood to be a reversible, competitive inhibitor of acetylcholinesterase (AChE). By binding to AChE, it prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing the concentration and duration of action of ACh. This elevation of synaptic ACh levels helps to compensate for the loss of cholinergic neurons observed in neurodegenerative conditions.
Positive Allosteric Modulation (PAM) of Nicotinic Acetylcholine Receptors (nAChRs)
A distinguishing feature of galantamine and its analogues is their function as positive allosteric modulators (PAMs) of nAChRs.[3][4] this compound is presumed to bind to an allosteric site on nAChRs, a location distinct from the acetylcholine binding (orthosteric) site.[2][5] This binding event induces a conformational change in the receptor that increases its sensitivity to acetylcholine. As a PAM, it enhances the receptor's response to the endogenous agonist (ACh) without directly activating the receptor itself. This modulation is significant as it can avoid issues like receptor desensitization often seen with direct agonists.[2] The most abundant nAChR subtypes in the CNS, α7 and α4β2, are key targets for this modulatory activity.[5]
Quantitative Preclinical Data
While specific kinetic data for this compound is not widely published, the pharmacological parameters of its parent compound, galantamine, provide a strong basis for its expected efficacy. Preclinical studies on galantamine have established key quantitative benchmarks.
| Parameter | Compound | Value | Species/Model | Experimental Context | Reference |
| In Vivo Efficacy | Galantamine | 3.0 mg/kg | Rabbit (Young & Old) | 15-day conditioning study to assess learning improvement. | [2] |
| Behavioral Effect | Galantamine | 5.0 mg/kg (i.p.) | Rat | Attenuation of nicotine self-administration. | [3][4] |
| Receptor Binding | Galantamine | Not Specified | Rabbit | Increased nicotinic receptor binding after 15-day administration. | [2] |
| Enzyme Levels | Galantamine | Not Specified | Rabbit | Reduced AChE levels after 15-day administration. | [2] |
Note: This table summarizes data for galantamine, the parent compound of this compound. These values serve as a reference for the anticipated potency and efficacy of its derivatives.
Experimental Protocols in CNS Research
The evaluation of compounds like this compound involves a range of in vitro and in vivo assays designed to characterize their effects on molecular targets and behavioral outcomes.
In Vitro Assay: Acetylcholinesterase Inhibition
A common method to determine the AChE inhibitory potential is the Ellman's assay.
-
Objective: To quantify the concentration of the compound required to inhibit 50% of AChE activity (IC50).
-
Methodology:
-
Recombinant human AChE is incubated with varying concentrations of this compound.
-
The substrate acetylthiocholine is added.
-
AChE hydrolyzes acetylthiocholine to thiocholine.
-
Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound.
-
The rate of color change is measured spectrophotometrically at 412 nm.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Model: Nicotine Self-Administration
This behavioral paradigm is used to assess the potential of a compound to reduce the reinforcing effects of addictive substances.
-
Objective: To determine if this compound can attenuate nicotine-seeking behavior.
-
Methodology:
-
Surgery: Rats are surgically implanted with intravenous catheters.
-
Training: Animals are trained to self-administer nicotine by pressing a lever, which delivers an infusion of nicotine. This is typically done on a fixed-ratio (e.g., FR5) or progressive ratio (PR) schedule.
-
Treatment: Prior to a test session, animals are administered a dose of this compound (or vehicle control).
-
Testing: The number of lever presses and nicotine infusions are recorded. A significant reduction in these measures in the treatment group compared to the control group indicates that the compound has reduced the reinforcing properties of nicotine.[3][4]
-
Control: To ensure the effect is specific to the drug reward pathway, the experiment is often repeated using a different reinforcer, such as sucrose.[4]
-
Therapeutic Implications and Future Directions
The dual action of this compound presents a compelling profile for treating complex neurological disorders.
-
Alzheimer's Disease: By both increasing acetylcholine levels and enhancing nAChR signaling, this compound could offer symptomatic relief and potentially modify disease progression by improving cognitive function.
-
Nicotine Addiction: The ability of galantamine to attenuate nicotine-seeking behavior in rats suggests that this compound could be a valuable tool in developing smoking cessation therapies.[3][4] By modulating the same receptors that nicotine acts upon, it may reduce cravings and withdrawal symptoms.
Future research should focus on obtaining specific kinetic and binding data for this compound and its derivatives. Elucidating its selectivity for different nAChR subtypes and exploring its effects in various animal models of CNS disorders will be critical steps in translating these promising preclinical findings into clinical applications. The development of selective allosteric modulators remains a promising therapeutic strategy for neurological conditions.[2][5]
References
- 1. Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine, an acetylcholinesterase inhibitor and positive allosteric modulator of nicotinic acetylcholine receptors, attenuates nicotine taking and seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Pharmacological Profile of Epinorgalanthamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct pharmacological data for Epinorgalanthamine is scarce in publicly available scientific literature. This guide provides a comprehensive overview of its expected pharmacological profile based on its structural relationship to the well-characterized Amaryllidaceae alkaloid, galanthamine. The experimental protocols and data tables presented are illustrative templates for the characterization of this compound.
Introduction
This compound is a naturally occurring Amaryllidaceae alkaloid and an epimer of norgalanthamine, a derivative of galanthamine.[1][2] Galanthamine is a well-established acetylcholinesterase (AChE) inhibitor and allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs), approved for the treatment of mild to moderate Alzheimer's disease.[2] Given the structural similarities, this compound is anticipated to exhibit a pharmacological profile centered around the cholinergic system. This document outlines the expected key pharmacological characteristics of this compound and provides detailed methodologies for its comprehensive evaluation.
Expected Core Pharmacological Activities
The primary pharmacological activities of this compound are predicted to be:
-
Acetylcholinesterase (AChE) Inhibition: As a member of the galanthamine family, this compound is expected to inhibit AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This action would increase acetylcholine levels in the synaptic cleft, potentially leading to improved cognitive function.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Galanthamine and its analogues are known to interact with nAChRs.[2] this compound may act as a positive allosteric modulator of these receptors, enhancing their response to acetylcholine.
Quantitative Pharmacological Data
The following tables provide a template for summarizing the key quantitative data for this compound's pharmacological profile. The values for galanthamine are included for comparative purposes where available.
Table 1: Enzyme Inhibition Profile of this compound
| Enzyme | This compound IC50 (µM) | Galanthamine IC50 (µM) | Assay Method |
| Acetylcholinesterase (AChE) | Data not available | 0.5 - 2.0 | Ellman's Method |
| Butyrylcholinesterase (BChE) | Data not available | > 50 | Ellman's Method |
Table 2: Receptor Binding Affinity Profile of this compound
| Receptor Subtype | This compound Ki (µM) | Galanthamine Ki (µM) | Radioligand Assay Details |
| α4β2 nAChR | Data not available | 5 - 15 | e.g., [³H]-cytisine binding |
| α7 nAChR | Data not available | > 100 | e.g., [¹²⁵I]-α-bungarotoxin binding |
| M1 mAChR | Data not available | > 100 | e.g., [³H]-pirenzepine binding |
Table 3: In Vivo Efficacy of this compound in a Murine Model of Cognitive Impairment
| Animal Model | Treatment Group | Dose Range (mg/kg) | Endpoint Measured | Result (e.g., ED50) |
| Scopolamine-induced amnesia | This compound | Data not available | Morris Water Maze Escape Latency | Data not available |
| Galanthamine | 1 - 5 | Morris Water Maze Escape Latency | ~2.5 mg/kg |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound.
This spectrophotometric method is widely used to determine the AChE inhibitory activity of a compound.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound)
-
Positive control (e.g., Galanthamine)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and galanthamine in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals for a set duration.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Radioligand binding assays are used to determine the affinity of a compound for specific receptor subtypes.
Principle: This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its binding site on the receptor.
Materials:
-
Cell membranes prepared from cells expressing the desired nAChR subtype (e.g., HEK-293 cells transfected with human α4β2 nAChRs).
-
Radiolabeled ligand (e.g., [³H]-cytisine for α4β2 nAChRs).
-
Unlabeled ligand for determining non-specific binding (e.g., nicotine or epibatidine).
-
Test compound (this compound).
-
Binding buffer.
-
Scintillation counter.
Procedure:
-
In a reaction tube, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations in the binding buffer.
-
For determining non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled ligand instead of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The Ki value (inhibition constant) is calculated from the IC50 value (concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate key concepts related to the pharmacological assessment of this compound.
References
Unveiling the Cytotoxic Potential of Epinorgalanthamine: A Technical Guide for Cancer Researchers
For Immediate Release
This technical guide provides an in-depth overview of the preliminary cytotoxic activity of Epinorgalanthamine, an Amaryllidaceae alkaloid, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds as novel anticancer agents. Herein, we summarize the available quantitative data, provide detailed experimental protocols for assessing its cytotoxic and apoptotic effects, and visualize the putative signaling pathways involved.
Introduction
This compound is a member of the Amaryllidaceae alkaloid family, a class of natural compounds that have garnered significant attention for their diverse biological activities, including potential anticancer properties. Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cells, indicating its potential as a lead compound for the development of new chemotherapeutic agents. This guide aims to consolidate the current understanding of this compound's cytotoxic profile and provide a practical framework for its further investigation.
Quantitative Assessment of Cytotoxic Activity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the reported IC50 value for this compound against a specific cancer cell line.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | IC50 (µM) | Assay Duration |
| This compound (X17) | AGS (gastric adenocarcinoma) | 0.280 ± 0.004 | Not Specified |
Note: Data is limited and further studies are required to establish a comprehensive cytotoxic profile across a broader range of cancer cell lines.
Experimental Protocols
To facilitate further research into the cytotoxic and apoptotic effects of this compound, this section provides detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4]
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6][7]
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[6] This allows for the differentiation of cells based on their position in the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI staining solution to the cells and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram showing the number of cells in each phase of the cell cycle.
Putative Signaling Pathways
While the precise molecular mechanisms underlying the cytotoxic activity of this compound are yet to be fully elucidated, it is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for many Amaryllidaceae alkaloids.[5]
Proposed Apoptosis Induction Pathway
The intrinsic apoptosis pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is proposed that this compound may disrupt the balance between these proteins, leading to the activation of the apoptotic cascade.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
The following diagram illustrates a typical workflow for investigating the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Caption: Workflow for evaluating this compound's cytotoxic effects.
Conclusion and Future Directions
The preliminary data on this compound suggests it possesses cytotoxic activity against cancer cells, warranting further investigation. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore its anticancer potential more comprehensively. Future studies should focus on:
-
Broad-spectrum cytotoxicity screening: Evaluating the IC50 values of this compound against a diverse panel of human cancer cell lines.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This includes confirming its effects on the Bcl-2 family proteins and caspase activation.
-
In vivo efficacy: Assessing the antitumor activity of this compound in preclinical animal models.
By systematically addressing these research questions, the scientific community can better understand the therapeutic potential of this compound and its prospects as a novel anticancer agent.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Galanthamine from Leucojum aestivum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine, a tertiary alkaloid, is a potent, long-acting, selective, reversible, and competitive acetylcholinesterase (AChE) inhibitor.[1] It is a critical therapeutic agent in the management of mild to moderate Alzheimer's disease. While chemical synthesis is possible, the primary commercial source of galanthamine remains the extraction from plants of the Amaryllidaceae family, with Leucojum aestivum (summer snowflake) being a significant source.[1][2][3] This document provides a detailed protocol for the isolation and purification of galanthamine from the bulbs of Leucojum aestivum, encompassing extraction, purification, and analytical quantification. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for laboratory-scale isolation.
Introduction
The Amaryllidaceae family is renowned for its unique and structurally diverse alkaloids, with over 650 identified compounds.[4] These alkaloids are derived from a common precursor, O-methylnorbelladine, which undergoes various enzymatic reactions to form different structural skeletons.[5] Galanthamine's biosynthesis involves a key phenol-phenol coupling of this precursor.[4][5] The demand for galanthamine as a pharmaceutical has driven the development of efficient extraction and purification protocols from natural sources. The bulbs of Leucojum aestivum are a primary raw material for industrial galanthamine production.[1][6] This protocol outlines a robust acid-base extraction method followed by purification and analytical verification.
Experimental Protocols
Plant Material Preparation
-
Harvesting and Drying: Collect fresh bulbs of Leucojum aestivum. Clean the bulbs to remove any soil and debris. The bulbs should then be dried to a constant weight. This can be achieved by air-drying in a well-ventilated area or by using an oven at a controlled temperature of 40°C.[7]
-
Grinding: Once dried, the bulbs are ground into a fine powder using a blender or a hammer mill.[7][8] This increases the surface area for efficient extraction.
Galanthamine Extraction: Acid-Base Method
This method leverages the basic nature of alkaloids to separate them from other plant metabolites.
-
Acidic Extraction:
-
Macerate the powdered plant material (e.g., 10 g) in a 1% aqueous solution of sulfuric acid (H₂SO₄).[3] A common ratio is 1:10 (w/v) of plant material to acidic solution.
-
The mixture is stirred or agitated at room temperature for an extended period, typically ranging from 24 hours to 7 days, to ensure complete extraction of the alkaloids into the acidic aqueous phase.[3][7]
-
The progress of the extraction can be monitored using Mayer's reagent to test for the presence of alkaloids in the solution.[3]
-
-
Filtration and Defatting:
-
After the extraction period, the mixture is filtered to separate the solid plant debris from the acidic extract.
-
The acidic extract is then washed with a non-polar solvent, such as diethyl ether or petroleum ether, to remove fats and other neutral compounds.[9] This is typically done in a separatory funnel.
-
-
Basification and Liquid-Liquid Extraction:
-
The defatted acidic solution is then basified to a pH of 9-10 using a base, such as 25% ammonium hydroxide (NH₄OH).[9] This converts the alkaloid salts into their free base form, which are soluble in organic solvents.
-
The alkaloids are then extracted from the basified aqueous solution using a polar organic solvent like ethyl acetate or a mixture of chloroform and ethyl acetate.[9] This step is repeated multiple times (typically 3x) to ensure complete transfer of the alkaloids into the organic phase.
-
-
Concentration:
-
The organic fractions containing the free base alkaloids are combined and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.
-
Purification of Galanthamine
The crude extract contains a mixture of alkaloids and requires further purification.
-
Column Chromatography:
-
Cation Exchange Chromatography: The crude alkaloid extract can be redissolved in an acidic solution and loaded onto a strong acid cation exchange resin column.[8]
-
The column is washed with water to remove impurities.
-
The alkaloids are then eluted from the resin using a dilute basic solution (e.g., 1.5% sodium hydroxide).[8]
-
-
Silica Gel Chromatography: Alternatively, the crude extract can be subjected to silica gel column chromatography. The selection of the mobile phase is crucial for the separation of galanthamine from other alkaloids. A common solvent system is a mixture of chloroform, ethyl acetate, and methanol.[10]
-
-
Thin-Layer Chromatography (TLC):
-
TLC is a valuable tool for monitoring the purification process and for qualitative analysis.
-
Stationary Phase: Silica gel F₂₅₄ plates.[9]
-
Mobile Phase: A common solvent system is ethyl acetate-methanol-25% aqueous ammonia (3:1:0.1 v/v/v).[9]
-
Visualization: The spots can be visualized under UV light (254 nm) and by spraying with Dragendorff's reagent, which is specific for alkaloids.[9][10]
-
Analysis and Quantification
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is the standard method for the quantitative analysis of galanthamine.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile, methanol, and a buffer at pH 4.5 (e.g., 10:10:80 v/v/v) is effective.[6]
-
Quantification: The concentration of galanthamine is determined by comparing the peak area of the sample to a calibration curve generated from galanthamine standards of known concentrations.[6]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS can be used for the identification and quantification of galanthamine. The mass spectrum of galanthamine provides a unique fragmentation pattern that can be used for its definitive identification.[7]
-
Data Presentation
The following tables summarize quantitative data reported in the literature for galanthamine isolation from Leucojum aestivum.
Table 1: Galanthamine Content in Leucojum aestivum
| Plant Part | Galanthamine Content (% of Dry Weight) | Reference |
| Bulbs (in bloom) | 0.13% | [6] |
| Bulbs (in fructification) | 0.14% | [6] |
| Bulbs (general) | 0.1 - 0.2% | [6] |
| In vitro bulblets | 6.79 x 10⁻³ % | [12] |
Table 2: Extraction and Analytical Parameters
| Parameter | Value/Description | Reference |
| Extraction Solvent | 1% H₂SO₄ | [3] |
| 80% Methanol | [7] | |
| Basification Agent | 25% Ammonium Hydroxide | [9] |
| Organic Extraction Solvent | Ethyl Acetate | [9] |
| TLC Mobile Phase | Ethyl acetate-methanol-25% aqueous ammonia (3:1:0.1 v/v/v) | [9] |
| HPLC Mobile Phase | Acetonitrile:Methanol:Buffer pH 4.5 (10:10:80) | [6] |
| HPLC Detection Wavelength | 230 nm | [6] |
Visualizations
Experimental Workflow
References
- 1. In sito galanthamine extraction during the cultivation of Leucojum aestivum L. shoot culture in two‐phase bubble column cultivation system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Investigation of Amaryllidaceae Alkaloid Extracts from the Bulbs of Pancratium trianthum Collected in the Senegalese Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pp.bme.hu [pp.bme.hu]
- 8. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
GC-MS Method for Epinorgalanthamine Quantification in Plant Extracts
Application Note and Protocol
Introduction
Epinorgalanthamine is an Amaryllidaceae alkaloid and a derivative of galanthamine, a compound approved for the symptomatic treatment of Alzheimer's disease.[1] Like galanthamine, this compound and other related alkaloids are of significant interest to researchers in drug discovery and natural product chemistry for their potential pharmacological activities, including acetylcholinesterase (AChE) inhibition. The accurate quantification of these alkaloids in plant extracts is crucial for phytochemical studies, quality control of herbal materials, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of alkaloids like this compound in complex plant matrices.[2]
This application note provides a detailed protocol for the quantification of this compound in plant extracts using GC-MS. It covers sample preparation, chromatographic and spectrometric conditions, and data analysis.
Principle
The method is based on the extraction of alkaloids from a plant matrix, followed by separation and quantification using GC-MS. The gas chromatograph separates the components of the extract based on their volatility and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both qualitative identification and quantitative determination. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
Apparatus and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.
-
GC Column: A non-polar or medium-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Gases: Helium (carrier gas, 99.999% purity), nitrogen (makeup gas, if required).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringes: For sample injection and handling of standards and solvents.
-
Standard Laboratory Glassware: Beakers, flasks, graduated cylinders.
-
Homogenizer/Grinder: For plant material.
-
Centrifuge.
-
pH Meter.
-
Solid-Phase Extraction (SPE) Columns: Optional, for sample cleanup.
-
Solvents and Reagents: Methanol, chloroform, dichloromethane, hexane, hydrochloric acid, ammonium hydroxide (all analytical or HPLC grade).
-
This compound analytical standard.
-
Internal Standard (IS): e.g., a structurally similar compound not present in the sample.
-
Derivatization Reagent (optional): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Experimental Protocols
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization depending on the plant material.
-
Drying and Grinding: Dry the plant material (e.g., bulbs, aerial parts) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Acidic Extraction:
-
Weigh approximately 1 g of the powdered plant material into a flask.
-
Add 20 mL of 0.5 M hydrochloric acid.
-
Sonicate for 30 minutes or macerate for 24 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction on the pellet with another 20 mL of 0.5 M HCl and combine the supernatants.
-
-
Alkalinization and Liquid-Liquid Extraction:
-
Adjust the pH of the combined acidic supernatant to 9-10 with concentrated ammonium hydroxide.
-
Transfer the alkaline solution to a separatory funnel.
-
Extract the alkaloids by partitioning with 3 x 30 mL of chloroform or a chloroform-methanol mixture.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude alkaloid extract.
-
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol or chloroform for GC-MS analysis.
Derivatization (Optional)
While many Amaryllidaceae alkaloids can be analyzed directly by GC-MS, derivatization can improve peak shape, thermal stability, and volatility, especially for compounds with active hydrogen atoms (e.g., -OH, -NH). Silylation is a common derivatization technique.[3]
-
Procedure:
-
Evaporate a 100 µL aliquot of the reconstituted extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Considerations:
-
Pros: Improved peak shape, increased volatility, and enhanced thermal stability.[4]
-
Cons: Silylating reagents are sensitive to moisture, and the derivatization reaction may not be complete, potentially introducing variability.[3] The presence of excess derivatizing reagent can sometimes interfere with the analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters that may require optimization:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless or split (e.g., 10:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500 for full scan mode (identification).
-
Selected Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions of this compound (and the internal standard, if used). The specific ions should be determined from the mass spectrum of the analytical standard.
Calibration and Quantification
-
Stock Solution: Prepare a stock solution of this compound analytical standard (e.g., 1 mg/mL) in methanol.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (IS): If an internal standard is used, add a constant known concentration to all standards and samples.
-
Calibration Curve: Inject the working standards into the GC-MS system. Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the IS peak area) against the concentration of the standard.
-
Quantification: Inject the prepared plant extract sample. Determine the peak area of this compound in the sample chromatogram. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The final concentration in the plant material should be expressed as mg per gram of dry weight.
Data Presentation
Quantitative results should be presented in a clear and organized manner. Below is a sample table for reporting the this compound content in different plant samples.
| Sample ID | Plant Species | Plant Part | This compound (mg/g dry weight) | %RSD (n=3) |
| SAM-001 | Leucojum aestivum | Bulbs | 0.45 | 2.8 |
| SAM-002 | Galanthus woronowii | Aerial Parts | 0.12 | 3.5 |
| SAM-003 | Narcissus pseudonarcissus | Bulbs | Not Detected | N/A |
%RSD: Percent Relative Standard Deviation
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Mechanism of Action: Cholinergic Synapse Inhibition
Caption: Inhibition of acetylcholinesterase by this compound.
References
Application Note: Chiral HPLC-UV Protocol for the Separation of Epinorgalanthamine and Galanthamine
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the effective separation of galanthamine and its diastereomer, epinorgalanthamine. The presented protocol is adapted from established chiral separation methods for galanthamine enantiomers, offering a robust starting point for researchers, scientists, and drug development professionals engaged in the analysis of galanthamine and its related substances. The method utilizes a polysaccharide-based chiral stationary phase, which is effective in resolving stereoisomers. This document provides a comprehensive experimental protocol, a summary of expected performance data, and a visual representation of the experimental workflow.
Introduction
Galanthamine is a well-established acetylcholinesterase inhibitor used in the management of Alzheimer's disease. During its synthesis and purification, various related impurities, including stereoisomers like this compound, can arise. The effective separation and quantification of these isomers are critical for ensuring the purity, safety, and efficacy of the final drug product. This compound, being a diastereomer of galanthamine, possesses different spatial arrangements of atoms and, consequently, may exhibit distinct pharmacological and toxicological profiles. Therefore, a reliable analytical method to resolve these two compounds is of paramount importance in a drug development and quality control setting. This application note proposes a chiral HPLC method anticipated to achieve baseline separation of galanthamine and this compound.
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of this compound and galanthamine based on the proposed HPLC method. These values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | This compound | Galanthamine |
| Retention Time (min) | ~ 8.5 | ~ 10.2 |
| Tailing Factor | ≤ 1.5 | ≤ 1.5 |
| Theoretical Plates | > 2000 | > 2000 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
Experimental Protocols
This section provides a detailed methodology for the proposed HPLC separation of this compound and galanthamine.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Galanthamine reference standard
-
This compound reference standard (if available) or a sample mixture containing both compounds.
-
Methanol (HPLC grade) for sample preparation.
-
Chromatographic Conditions
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 289 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation (Example Concentration: 0.5 mg/mL):
-
Accurately weigh approximately 5 mg of galanthamine reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent.
-
If a reference standard for this compound is available, prepare a separate standard solution in the same manner. A mixed standard solution can be prepared by combining appropriate volumes of the individual standard solutions.
-
-
Sample Preparation:
-
Accurately weigh a sample containing galanthamine and potential this compound impurity and transfer it to a volumetric flask.
-
Dissolve the sample in methanol to achieve a final concentration of approximately 0.5 mg/mL of galanthamine.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the mixed standard solution and verify that the resolution between the this compound and galanthamine peaks is greater than 2.0, and the tailing factor for each peak is not more than 1.5.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound and galanthamine.
Caption: HPLC workflow for separating this compound and Galanthamine.
Conclusion
The proposed chiral HPLC method provides a promising approach for the separation of this compound and galanthamine. The use of a polysaccharide-based chiral stationary phase is key to resolving these diastereomers. This application note serves as a valuable resource for researchers and analysts in the pharmaceutical industry, offering a detailed protocol to aid in the development and validation of methods for the quality control of galanthamine. Further optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve optimal separation for specific applications.
Application Notes and Protocols: Epinorgalanthamine Acetylcholinesterase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the inhibitory activity of Epinorgalanthamine on acetylcholinesterase (AChE). Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. This compound, an Amaryllidaceae alkaloid and a derivative of the well-known AChE inhibitor galanthamine, is a compound of interest for its potential therapeutic applications. The following protocol is based on the widely used spectrophotometric method developed by Ellman, which provides a reliable and high-throughput-compatible means of assessing AChE inhibition.[1][2][3]
Introduction
Acetylcholinesterase (AChE) terminates synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine to choline and acetate.[4] In neurodegenerative diseases like Alzheimer's, a decline in acetylcholine levels contributes to cognitive impairment. Inhibitors of AChE can increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby alleviating some of the symptoms.
This compound is a naturally occurring alkaloid found in plants of the Amaryllidaceae family. As a close structural analog of galanthamine, a clinically approved drug for Alzheimer's disease, this compound is a promising candidate for investigation as an AChE inhibitor. This application note details the in vitro assay to quantify its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
The assay described herein utilizes the Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to measure the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine, in turn, reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, and the extent of this decrease is used to determine the inhibitory potency of the compound.
Data Presentation
The inhibitory potency of this compound against acetylcholinesterase is determined by measuring the IC50 value. This is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table presents hypothetical, yet plausible, quantitative data for the inhibition of AChE by this compound, with galanthamine included as a reference compound.
Table 1: Hypothetical Acetylcholinesterase Inhibition Data for this compound and Galanthamine
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 2.5 | Competitive |
| Galanthamine | 1.27 | Competitive |
Note: The data for this compound is illustrative and should be determined experimentally.
Experimental Protocols
This section provides a detailed methodology for the acetylcholinesterase inhibition assay using this compound.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound (test compound)
-
Galanthamine (positive control)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay well should be optimized, but a starting point of 0.1 U/mL is common.
-
ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh daily.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM. Protect this solution from light.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.
-
Positive Control (Galanthamine): Prepare working solutions of galanthamine in the same manner as this compound.
Assay Procedure
The following procedure is for a single well in a 96-well plate. All measurements should be performed in triplicate.
-
Add Reagents to Wells:
-
Blank: 140 µL of phosphate buffer, 20 µL of phosphate buffer, and 20 µL of AChE solution.
-
Control (100% enzyme activity): 140 µL of phosphate buffer, 20 µL of solvent (e.g., 1% DMSO in buffer), and 20 µL of AChE solution.
-
Test Compound: 140 µL of phosphate buffer, 20 µL of the respective this compound working solution, and 20 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Add 10 µL of DTNB solution to each well, followed by 10 µL of ATCh solution to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of change in absorbance (ΔA/min) is proportional to the enzyme activity.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔA/min).
-
Calculate the Percentage of Inhibition: The percentage of AChE inhibition for each concentration of this compound is calculated using the following formula:
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve and is the concentration of the inhibitor that produces 50% inhibition.
Visualizations
Signaling Pathway Diagram
This diagram illustrates the enzymatic reaction of acetylcholinesterase and the principle of the Ellman's assay.
Caption: Enzymatic reaction of AChE and the principle of the Ellman's assay.
Experimental Workflow Diagram
This diagram outlines the step-by-step workflow for the this compound acetylcholinesterase inhibition assay.
Caption: Workflow for the AChE inhibition assay.
References
Application of Epinorgalanthamine in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinorgalanthamine, an Amaryllidaceae alkaloid and a close analog of galanthamine, presents a promising scaffold for the development of therapeutics targeting neurodegenerative diseases. Its primary known mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The cholinergic deficit is a well-established hallmark of Alzheimer's disease (AD), and AChE inhibitors are a cornerstone of current symptomatic treatment. This document provides an overview of the known activities of this compound and detailed protocols for its evaluation in relevant in vitro and in vivo models of neurodegenerative diseases. While specific data on this compound in many of these models are limited, the provided protocols are standard methodologies in the field for assessing the therapeutic potential of compounds with similar mechanisms of action.
Quantitative Data Summary
The primary reported quantitative measure of this compound's biological activity is its inhibition of acetylcholinesterase.
| Compound | Target | Assay Type | EC50 (M) | Source |
| This compound | Electric Eel AChE | In vitro | 9.60 x 10⁻⁶ | [1] |
| Galanthamine | Electric Eel AChE | In vitro | 5.20 x 10⁻⁶ (approx.) | [1] |
Postulated Signaling Pathways
Based on the known mechanisms of its parent compound, galanthamine, this compound is hypothesized to modulate cholinergic and neuroprotective signaling pathways.
1. Cholinergic Signaling Pathway:
This compound's primary mechanism is the inhibition of acetylcholinesterase (AChE). By blocking AChE, it increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a significant loss of cholinergic neurons.
References
Application Notes and Protocols for Epinorgalanthamine in SH-SY5Y Neuroblastoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinorgalanthamine, an alkaloid related to galantamine, is a compound of interest for neurodegenerative disease research due to its potential cholinergic and neuroprotective properties. These application notes provide a comprehensive guide for the utilization of this compound in the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for neuronal studies. The protocols outlined below are based on established methodologies for related compounds and provide a framework for investigating the efficacy and mechanism of action of this compound.
Disclaimer: As specific experimental data for this compound in SH-SY5Y cells is limited, the following protocols and data are presented as a starting point for research. Optimization of concentrations, incubation times, and specific assay parameters is highly recommended.
Data Presentation
Table 1: Hypothetical Effective Concentrations of this compound for Neuroprotection in SH-SY5Y Cells
| Parameter | Concentration Range | Maximum Protection Observed | Reference Compound |
| Neuroprotection against Oxidative Stress | 10 nM - 1 µM | ~300 nM | Galantamine[1][2] |
| Inhibition of Aβ-induced Toxicity | 100 nM - 5 µM | ~1 µM | Galantamine |
| Neurite Outgrowth Promotion | 50 nM - 500 nM | ~250 nM | Galantamine |
Table 2: Hypothetical IC50 Values for this compound
| Assay | Hypothetical IC50 | Reference Compound (Galantamine) IC50 |
| Cytotoxicity (MTT Assay, 72h) | > 100 µM | > 100 µM |
| Acetylcholinesterase (AChE) Inhibition | ~1.5 µM | 1.27 µM[3] |
Experimental Protocols
SH-SY5Y Cell Culture
A fundamental prerequisite for reliable and reproducible results is the proper maintenance of SH-SY5Y cell cultures.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a 5% CO2 humidified incubator.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet and plate at the desired density. A split ratio of 1:3 to 1:6 is recommended.
Assessment of Neuroprotective Effects of this compound
This protocol describes a general method to assess the neuroprotective potential of this compound against a neurotoxic insult, such as oxidative stress induced by hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide.
Materials:
-
SH-SY5Y cells cultured in 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neurotoxic agent (e.g., H₂O₂ or oligomerized Aβ peptide)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Incubate for 24 hours.
-
Induction of Neurotoxicity: After the pre-treatment period, add the neurotoxic agent (e.g., H₂O₂ to a final concentration of 100 µM or Aβ oligomers to 10 µM) to the wells containing this compound. Incubate for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method to determine the in vitro AChE inhibitory activity of this compound.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
This compound stock solution
-
96-well plate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of varying concentrations of this compound solution.
-
Add 50 µL of AChE solution to each well.
-
Add 125 µL of Tris-HCl buffer.
-
Incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100 Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship
References
- 1. Synergistic neuroprotective effect of combined low concentrations of galantamine and melatonin against oxidative stress in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Epinorgalanthamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinorgalanthamine is a stereoisomer of norgalanthamine, a derivative of galanthamine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The "epi-" prefix indicates a difference in the stereochemical configuration at a specific chiral center, and "nor-" signifies the absence of a methyl group on the nitrogen atom compared to galanthamine. The synthesis of this compound derivatives is of interest for structure-activity relationship (SAR) studies to explore novel acetylcholinesterase inhibitors and other potential therapeutic agents. These notes provide an overview of synthetic strategies and detailed protocols for the preparation of the this compound scaffold, based on established methods for galanthamine synthesis, with a focus on achieving the desired epi stereochemistry.
Synthetic Strategies
The total synthesis of the galanthamine core has been extensively studied, and these strategies can be adapted for the synthesis of this compound. The key challenges in the synthesis are the construction of the tetracyclic ring system and the stereoselective introduction of the hydroxyl group to achieve the epi configuration.
A common and effective approach involves the following key transformations:
-
Biomimetic Oxidative Phenol Coupling: This step mimics the proposed biosynthetic pathway of galanthamine and is crucial for forming the quaternary carbon center. It typically involves the intramolecular coupling of a suitably substituted norbelladine derivative.
-
Intramolecular Heck Reaction: This palladium-catalyzed reaction is another powerful method for constructing the dihydrobenzofuran ring system present in the galanthamine scaffold.
-
Stereoselective Reduction: The reduction of a ketone precursor (narwedine-type intermediate) is the final and most critical step for establishing the stereochemistry of the hydroxyl group. To obtain the epi configuration, a stereoselective reduction that favors the formation of the axial alcohol is required.
Quantitative Data Summary
The biological activity of this compound has been evaluated, primarily focusing on its ability to inhibit acetylcholinesterase (AChE). The following table summarizes the reported inhibitory potency. For comparison, data for galanthamine is also included.
| Compound | Target | IC50 (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | 9.60 | [1] |
| Galanthamine | Acetylcholinesterase (AChE) | ~1.0 - 2.0 | [1] |
Note: IC50 values can vary depending on the assay conditions.
The data indicates that while this compound is an active acetylcholinesterase inhibitor, it is less potent than galanthamine. This highlights the importance of the stereochemistry of the hydroxyl group for optimal binding to the enzyme's active site.[1]
Experimental Protocols
The following protocols describe a plausible synthetic route to this compound, adapted from established syntheses of galanthamine and norgalanthamine.
Protocol 1: Synthesis of N-Formylnornarwedine (Key Intermediate)
This protocol outlines the synthesis of a key intermediate that can then be stereoselectively reduced to the this compound core.
Materials:
-
Norbelladine precursor
-
Oxidizing agent (e.g., potassium ferricyanide, K3[Fe(CN)]6)
-
Formylating agent (e.g., ethyl formate)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Toluene
-
Base: Sodium bicarbonate (NaHCO3)
Procedure:
-
Oxidative Phenol Coupling:
-
Dissolve the norbelladine precursor in a biphasic solvent system of toluene and aqueous sodium bicarbonate.
-
Add a solution of potassium ferricyanide dropwise to the vigorously stirred mixture over 2 hours at room temperature.
-
Continue stirring for an additional 4 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude nornarwedine.
-
-
N-Formylation:
-
Dissolve the crude nornarwedine in ethyl formate.
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-formylnornarwedine.
-
Protocol 2: Stereoselective Reduction to N-Formyl-epinorgalanthamine
This protocol focuses on the critical stereoselective reduction of the ketone to favor the epi (axial) alcohol. The choice of reducing agent is crucial for achieving the desired stereoselectivity. Bulky hydride reagents are often used to favor axial attack.
Materials:
-
N-Formylnornarwedine
-
Stereoselective reducing agent (e.g., L-Selectride® or K-Selectride®)
-
Anhydrous solvent: Tetrahydrofuran (THF)
-
Quenching solution: Saturated aqueous ammonium chloride (NH4Cl)
Procedure:
-
Dissolve N-formylnornarwedine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of L-Selectride® (1 M in THF) dropwise to the cooled solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate N-formyl-epinorgalanthamine.
Protocol 3: Deformylation to this compound
The final step is the removal of the formyl protecting group to yield the target this compound.
Materials:
-
N-Formyl-epinorgalanthamine
-
Acidic or basic conditions for deformylation (e.g., hydrochloric acid in methanol or sodium hydroxide in methanol/water)
-
Solvents: Methanol, Water
-
Base for neutralization: Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve N-formyl-epinorgalanthamine in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid and then add saturated aqueous sodium bicarbonate until the pH is ~8-9.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Synthetic Workflow for this compound
Caption: A plausible synthetic route to this compound from a Norbelladine precursor.
Signaling Pathway: Inhibition of Acetylcholinesterase
Caption: Mechanism of action of this compound as an Acetylcholinesterase inhibitor.
References
Application Notes and Protocols for the Analytical Identification of Epinorgalanthamine in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinorgalanthamine is a member of the Amaryllidaceae alkaloid family, a diverse group of naturally occurring compounds with a range of biological activities.[1] Notably, it is an epimer of Norgalanthamine and is structurally related to galanthamine, a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease. The analysis of this compound in complex matrices, such as plant extracts or biological fluids, presents a significant analytical challenge due to the presence of numerous structurally similar alkaloids.
These application notes provide a comprehensive overview of the analytical methodologies for the identification and potential quantification of this compound. The protocols described herein are based on established methods for Amaryllidaceae alkaloids and are intended to serve as a foundational guide for researchers. Method validation for the specific analysis of this compound is essential for accurate and reliable results.
Analytical Strategies for this compound Identification
The identification of this compound in complex mixtures typically involves a combination of chromatographic separation and spectroscopic detection techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) or Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Challenges:
-
Co-eluting Isomers: this compound is an epimer of Norgalanthamine and is structurally very similar to Galanthamine. The mass spectra of these epimers can be very similar, making chromatographic separation crucial for accurate identification.[1]
-
Matrix Effects: Complex sample matrices, such as plant extracts and biological fluids, can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.
-
Low Abundance: this compound may be present in low concentrations, requiring sensitive analytical techniques for detection and quantification.
Experimental Protocols
Sample Preparation: Extraction of Amaryllidaceae Alkaloids from Plant Material
A robust sample preparation protocol is critical for the successful analysis of this compound. The following is a general acid-base extraction procedure for Amaryllidaceae alkaloids from plant material, which can be further optimized.
Protocol:
-
Sample Collection and Preparation: Collect fresh plant material (e.g., bulbs, leaves) and air-dry or freeze-dry to a constant weight. Grind the dried material into a fine powder.
-
Acidic Extraction:
-
Macerate the powdered plant material (e.g., 10 g) with a 2% sulfuric acid solution (e.g., 100 mL) for 24 hours at room temperature.
-
Alternatively, use ultrasonication for a shorter extraction time (e.g., 3 x 30 minutes).
-
Filter the acidic extract to remove solid plant material.
-
-
Defatting (Optional): If the sample is rich in lipids, wash the acidic extract with a non-polar solvent like hexane or petroleum ether to remove fats and chlorophyll.
-
Basification: Adjust the pH of the acidic extract to approximately 9-10 with a base, such as 25% ammonium hydroxide. This converts the alkaloid salts into their free base form.
-
Liquid-Liquid Extraction:
-
Extract the basified aqueous solution with an organic solvent such as chloroform or a mixture of chloroform and diethyl ether (e.g., 3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase of the chromatographic analysis) for injection into the analytical instrument.
Solid-Phase Extraction (SPE) for Sample Clean-up
For complex matrices like plasma or urine, or for further purification of plant extracts, Solid-Phase Extraction (SPE) is a valuable technique. Cation-exchange cartridges are commonly used for alkaloid purification.
Protocol (using a mixed-mode cation exchange cartridge):
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by an acidic aqueous solution.
-
Sample Loading: Load the acidified crude extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to remove neutral and acidic impurities.
-
Elution: Elute the retained alkaloids with a basic organic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for analysis.
Analytical Methods
UPLC-MS/MS Method for Identification and Quantification
UPLC coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective method for the analysis of alkaloids in complex mixtures.
Instrumentation:
-
UPLC system with a binary solvent manager and a sample manager.
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
Mass Spectrometry Conditions (Representative):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 600 L/h |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
For targeted analysis, specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard. As the mass spectrum of this compound is very similar to galanthamine, the precursor ion would be the same. The fragmentation pattern may show subtle differences that can be exploited for identification. The characteristic galanthamine fragment of m/z 213 is also observed for this compound.[1]
| Compound | Precursor Ion [M+H]⁺ | Product Ion 1 | Product Ion 2 | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Galanthamine (Reference) | 288.1 | 213.1 | 195.1 | 20-30 |
Note: The optimal MRM transitions and collision energies must be determined experimentally using a standard of this compound.
Quantitative Data (Reference: Galanthamine)
| Parameter | Typical Value (for Galanthamine) |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 1.6 ng/mL (in SIM mode)[2] |
| Limit of Quantification (LOQ) | 5 µg/mL (in TIC mode)[2] |
| Recovery | > 90%[2] |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 10% |
GC-MS Method for Identification
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable alkaloids. Derivatization may be necessary for less volatile compounds. GC-MS can be particularly useful for distinguishing between epimers like galanthamine and epigalanthamine.[1]
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions (Representative):
| Parameter | Value |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 10 min |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
Identification:
Identification is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST). Galanthamine-type compounds typically show abundant molecular ions ([M]⁺) and [M-H]⁺ ions.[3]
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive method for the structural elucidation of unknown compounds and for distinguishing between isomers. While not a high-throughput screening method, it is invaluable for the unambiguous identification of this compound, especially when isolated in pure form.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Dissolve a purified sample of the alkaloid (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, MeOD).
Experiments:
-
1D NMR: ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the protons and carbons in the molecule.
-
2D NMR: Experiments such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the molecular structure.
Note: Specific ¹H and ¹³C NMR chemical shift data for this compound are not widely published. Therefore, isolation and de novo structural elucidation would be necessary for unambiguous identification.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant matrix.
Caption: General workflow for this compound analysis.
Biosynthetic Pathway of Amaryllidaceae Alkaloids
This compound belongs to the galanthamine-type alkaloids. The biosynthesis of Amaryllidaceae alkaloids starts from the amino acids phenylalanine and tyrosine. The following diagram provides a simplified overview of the key steps leading to the different alkaloid skeletons.
Caption: Simplified Amaryllidaceae alkaloid biosynthesis.
Conclusion
The identification of this compound in complex mixtures requires a multi-faceted analytical approach. The combination of efficient sample preparation, high-resolution chromatographic separation, and sensitive spectrometric detection is paramount. While specific validated methods and reference data for this compound are scarce, the protocols and data for the closely related galanthamine provide a solid foundation for method development. Researchers should prioritize the chromatographic separation of epimers and confirm the identity of this compound through a combination of retention time matching with a pure standard, high-resolution mass spectrometry, and, ideally, NMR spectroscopy for unambiguous structural confirmation. The successful application of these methods will enable a better understanding of the distribution and biological significance of this compound.
References
Application Notes and Protocols: Blood-Brain Barrier Permeability Assay for Epinorgalanthamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinorgalanthamine, a derivative of galantamine, is an alkaloid compound with potential therapeutic applications for neurological disorders.[1][2] A critical determinant of its efficacy for central nervous system (CNS) targets is its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[3] Therefore, accurate assessment of BBB permeability is a crucial step in the preclinical development of this compound.
These application notes provide a comprehensive overview and detailed protocols for assessing the BBB permeability of this compound using a tiered approach, incorporating in silico, in vitro, and in vivo methodologies. The presented assays will enable researchers to predict and quantitatively measure the brain penetration of this compound, as well as to investigate the potential involvement of active efflux transporters.
In Silico Prediction of BBB Permeability
Computational models can provide an early indication of a compound's ability to cross the BBB based on its physicochemical properties.
Protocol: ADMET Prediction
The pharmacokinetic and toxicity parameters of this compound can be predicted using web-based platforms like ADMET-AI.[4] These tools employ machine learning models to estimate absorption, distribution, metabolism, excretion, and toxicity from the compound's chemical structure.[4]
Methodology:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database such as PubChem.
-
Input the SMILES string into the prediction tool.
-
Analyze the output, paying close attention to parameters such as:
-
Human Intestinal Absorption
-
Caco-2 Permeability
-
BBB Penetration
-
Plasma Protein Binding
-
CYP450 Substrate/Inhibition Profiles
-
Toxicity risks (e.g., hERG blockade, Ames mutagenicity)
-
Data Presentation: Predicted Physicochemical and ADMET Properties of this compound
| Parameter | Predicted Value | Interpretation for BBB Penetration |
| Molecular Weight ( g/mol ) | Generally, < 400-500 Da is favorable. | |
| LogP | Optimal range is typically 1.5-2.5. | |
| Topological Polar Surface Area (Ų) | Generally, < 90 Ų is preferred. | |
| Hydrogen Bond Donors | Fewer is better for passive diffusion. | |
| Hydrogen Bond Acceptors | Fewer is better for passive diffusion. | |
| BBB Penetration (Prediction) | Qualitative (e.g., High, Medium, Low) or Quantitative (e.g., logBB). | |
| P-glycoprotein (P-gp) Substrate | Yes/No prediction. |
In Vitro BBB Permeability Assays
In vitro models are essential for experimentally determining the permeability of a compound across a cellular barrier that mimics the BBB.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method for predicting passive, transcellular permeability across the BBB.[1][5] It utilizes a lipid-infused artificial membrane to model the lipid environment of the BBB.[6][7]
Experimental Workflow:
Caption: Workflow for the PAMPA-BBB assay.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) to the final desired concentration (e.g., 10 µM). This is the donor solution.
-
The acceptor solution is the same buffer without the compound.
-
-
Membrane Coating:
-
Coat the wells of a 96-well PVDF filter plate (donor plate) with a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[8]
-
-
Assay Assembly and Incubation:
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".[6][7]
-
Add the donor solution containing this compound to the donor plate wells.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle agitation.[8]
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / [ A * (1/VD + 1/VA) * t ]
-
Where:
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
A is the filter area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time.
-
-
-
Data Presentation: PAMPA-BBB Permeability of this compound
| Compound | Concentration (µM) | Incubation Time (h) | Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Permeability |
| This compound | 10 | 18 | Calculated Value | High/Medium/Low |
| Caffeine (High Perm.) | 10 | 18 | > 4.0 | High |
| Atenolol (Low Perm.) | 10 | 18 | < 2.0 | Low |
Note: Permeability classification thresholds can vary between laboratories.
MDCK-MDR1 Permeability Assay
This cell-based assay is widely used to assess a compound's potential for BBB penetration and to determine if it is a substrate of the P-glycoprotein (P-gp) efflux transporter.[9][10][11] The assay uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which overexpresses P-gp.[12]
Signaling Pathway and Experimental Logic:
Caption: Logic of the bidirectional MDCK-MDR1 assay.
Protocol:
-
Cell Culture:
-
Bidirectional Transport Assay:
-
Prepare a working solution of this compound (e.g., 10 µM) in transport buffer (e.g., HBSS with HEPES).
-
A to B Transport: Add the this compound solution to the apical (A) side and transport buffer to the basolateral (B) side.
-
B to A Transport: Add the this compound solution to the basolateral (B) side and transport buffer to the apical (A) side.
-
Incubate for a defined period (e.g., 60-90 minutes) at 37°C in a humidified atmosphere with 5% CO₂.[10][12]
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
-
Data Presentation: MDCK-MDR1 Permeability of this compound
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | P-gp Substrate? | Predicted Brain Penetration |
| This compound | Calculated Value | Calculated Value | Calculated Value | Yes/No | High/Medium/Low |
| Propranolol (High Perm.) | Typical Value | Typical Value | ~1.0 | No | High |
| Digoxin (P-gp Substrate) | Typical Value | Typical Value | > 2.0 | Yes | Low |
| Atenolol (Low Perm.) | Typical Value | Typical Value | ~1.0 | No | Low |
Interpretation: An efflux ratio ≥ 2 indicates that the compound is likely a substrate for P-gp and may be actively transported out of the brain.[13] The Papp (A→B) value provides an estimate of the rate of passive permeability.
In Vivo BBB Permeability Studies
In vivo studies in animal models provide the most definitive data on a compound's ability to cross the BBB and its concentration in the brain.
Rodent Brain and Plasma Pharmacokinetic Study
This study involves administering this compound to rodents and measuring its concentration in both the plasma and brain tissue over time.
Experimental Workflow:
Caption: Workflow for an in vivo brain pharmacokinetic study.
Protocol:
-
Animal Dosing:
-
Administer a single dose of this compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous for direct BBB assessment, or oral for combined absorption and BBB penetration).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood and brain samples from subgroups of animals.
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Homogenize brain tissue samples.
-
-
Bioanalysis:
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point:
-
Kp = Cbrain / Cplasma
-
-
Determine the area under the curve (AUC) for both brain and plasma concentration-time profiles to calculate AUCbrain/AUCplasma.
-
Data Presentation: Brain-to-Plasma Ratio of this compound
| Time Point (h) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 0.25 | Measured Value | Measured Value | Calculated Value |
| 0.5 | Measured Value | Measured Value | Calculated Value |
| 1 | Measured Value | Measured Value | Calculated Value |
| 2 | Measured Value | Measured Value | Calculated Value |
| 4 | Measured Value | Measured Value | Calculated Value |
| 8 | Measured Value | Measured Value | Calculated Value |
| 24 | Measured Value | Measured Value | Calculated Value |
| AUC₀₋₂₄ (hng/mL or hng/g) | Calculated Value | Calculated Value | AUC Ratio: Calculated Value |
Interpretation: A Kp or AUC ratio significantly greater than 0.3 is often considered indicative of good BBB penetration for a CNS drug candidate.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of small molecules like this compound in complex biological matrices.
General LC-MS/MS Parameters for this compound Analysis:
| Parameter | Description |
| Liquid Chromatography | |
| Column | Reversed-phase C18 column (e.g., 150 x 2.1 mm, 5 µm).[17] |
| Mobile Phase | Gradient elution with acetonitrile and water containing a modifier like formic acid or ammonium formate.[17] |
| Flow Rate | 0.2-0.4 mL/min. |
| Injection Volume | 5-10 µL. |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). |
| Precursor Ion (Q1) | [M+H]⁺ for this compound. |
| Product Ion (Q3) | Specific fragment ion for this compound. |
| Internal Standard | A structurally similar molecule, preferably a stable isotope-labeled version of this compound. |
Conclusion
The tiered approach outlined in these application notes provides a robust framework for comprehensively evaluating the blood-brain barrier permeability of this compound. By combining in silico predictions, high-throughput in vitro screening, and definitive in vivo studies, researchers can gain a thorough understanding of the compound's potential to reach its CNS targets. The detailed protocols and data presentation formats provided herein are intended to guide the experimental design, execution, and interpretation of these critical preclinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. evotec.com [evotec.com]
- 13. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 14. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. diposit.ub.edu [diposit.ub.edu]
Application Notes and Protocols for Studying the Effect of Epinorgalanthamine on Nicotinic Acetylcholine Receptors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the effects of Epinorgalanthamine, a derivative of the Amaryllidaceae alkaloid galanthamine, on nicotinic acetylcholine receptors (nAChRs). Drawing parallels from its parent compound, galanthamine, which is known to be an acetylcholinesterase inhibitor and a positive allosteric modulator of nAChRs, these protocols are designed to elucidate the binding, functional, and physiological effects of this compound.[1][2][3]
Introduction to this compound and its Potential Mechanism of Action
This compound is a naturally occurring alkaloid isolated from plants of the Amaryllidaceae family.[4] It is structurally related to galanthamine, a well-characterized drug used for the treatment of Alzheimer's disease.[4] Galanthamine's therapeutic effects are attributed to its dual mechanism of action: inhibition of acetylcholinesterase (AChE), which increases the synaptic availability of acetylcholine, and positive allosteric modulation of nAChRs, which enhances their response to acetylcholine.[1][2] Given the structural similarity, it is hypothesized that this compound may exhibit similar activities. The following protocols are designed to test this hypothesis and characterize the pharmacological profile of this compound at various nAChR subtypes.
Key Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to various nAChR subtypes and to assess its potential to displace known nAChR ligands.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK-293) cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7).
-
Harvest the cells and homogenize them in ice-cold buffer to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer. Determine the protein concentration using a Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and increasing concentrations of unlabeled this compound.[1]
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of a known unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a one-site competition binding equation using non-linear regression.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Objective: To characterize the functional effects of this compound on nAChR ion channel activity, including its potential agonistic, antagonistic, or modulatory properties.
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate oocytes from Xenopus laevis.
-
Inject the oocytes with cRNAs encoding the subunits of the desired nAChR subtype.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with a recording solution.
-
Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential of -60 mV.
-
Apply acetylcholine (ACh) at its EC₅₀ concentration to elicit a baseline current response.
-
To test for agonistic activity: Apply increasing concentrations of this compound alone.
-
To test for antagonistic activity: Co-apply this compound with ACh.
-
To test for positive allosteric modulation: Pre-apply this compound for a short period before co-applying it with a low concentration of ACh (e.g., EC₁₀).
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents.
-
For agonistic activity, plot the current amplitude against the this compound concentration to determine the EC₅₀ and maximal efficacy.
-
For antagonistic activity, plot the percentage inhibition of the ACh-evoked current against the this compound concentration to determine the IC₅₀.
-
For positive allosteric modulation, calculate the potentiation of the ACh-evoked current by this compound.
-
In Vivo Microdialysis
Objective: To investigate the effect of this compound on neurotransmitter release (e.g., acetylcholine, dopamine) in specific brain regions of freely moving animals.
Methodology:
-
Animal Surgery and Microdialysis Probe Implantation:
-
Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., hippocampus, prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
Insert a microdialysis probe into the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.
-
Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
-
Neurotransmitter Analysis:
-
Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
-
-
Data Analysis:
-
Express the neurotransmitter levels as a percentage of the baseline.
-
Compare the neurotransmitter levels before and after this compound administration to determine its effect on neurotransmitter release.
-
Data Presentation
The following tables present illustrative quantitative data that could be obtained from the described experiments.
Table 1: Binding Affinities (Kᵢ) of this compound at Different nAChR Subtypes
| nAChR Subtype | Radioligand | Kᵢ of this compound (nM) | Kᵢ of Galanthamine (nM) |
| α4β2 | [³H]Epibatidine | 150 ± 25 | 120 ± 18 |
| α7 | [¹²⁵I]α-Bungarotoxin | > 10,000 | > 10,000 |
| α3β4 | [³H]Epibatidine | 850 ± 95 | 780 ± 88 |
Table 2: Functional Characterization of this compound at α4β2 nAChRs
| Parameter | This compound | Galanthamine |
| Agonist Activity | ||
| EC₅₀ | > 100 µM | > 100 µM |
| Iₘₐₓ (% of ACh Iₘₐₓ) | < 5% | < 5% |
| Positive Allosteric Modulation | ||
| Fold Potentiation at 10 µM (with EC₁₀ ACh) | 3.5 ± 0.4 | 4.1 ± 0.5 |
Table 3: Effect of this compound on Acetylcholine Release in the Hippocampus
| Treatment | Peak Acetylcholine Release (% of Baseline) |
| Vehicle | 110 ± 8 |
| This compound (1 mg/kg, i.p.) | 180 ± 22 |
| Galanthamine (1 mg/kg, i.p.) | 210 ± 25 |
Visualizations
References
- 1. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine, an acetylcholinesterase inhibitor and positive allosteric modulator of nicotinic acetylcholine receptors, attenuates nicotine taking and seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Occurrence and Bioactivities of Amaryllidaceae Alkaloids from Plants: A Taxonomy-Guided Genera-Wide Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Epinorgalanthamine synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Epinorgalanthamine and its analogues. The following question-and-answer format addresses common issues and offers potential solutions based on established synthetic strategies for related Amaryllidaceae alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Yield in Intramolecular Heck Reaction
Question: We are experiencing a low yield in the intramolecular Heck reaction to form the tetracyclic core of the galanthamine family. What are the potential causes and how can we optimize this critical step?
Answer: The intramolecular Heck reaction is a powerful tool for constructing the strained tetracyclic core of this compound, but it is sensitive to several factors. Low yields can often be attributed to issues with the catalyst, solvent, base, or the stability of the starting material.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. While various catalysts can be effective, the combination of Pd(OAc)₂ and a suitable phosphine ligand is a common starting point. Experimenting with different ligands can significantly impact the yield.
-
Solvent and Base: The polarity of the solvent and the strength of the base can influence the reaction rate and the formation of byproducts. Acetonitrile and DMF are common solvents, and inorganic bases like potassium carbonate or organic bases such as triethylamine are frequently used.
-
Reaction Temperature and Time: Heck reactions are often run at elevated temperatures. It is crucial to find the optimal temperature that promotes the desired cyclization without leading to decomposition. Monitoring the reaction progress over time is essential to determine the optimal reaction duration.
Optimization Parameters for Intramolecular Heck Reaction:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | (Ph₃P)₄Pd | Varying catalytic activity and stability. |
| Ligand | PPh₃ | (o-tol)₃P | BINAP | Influences reaction rate and stereoselectivity. |
| Base | K₂CO₃ | Et₃N | Proton Sponge | Affects the regeneration of the active catalyst. |
| Solvent | Acetonitrile | DMF | Toluene | Can impact solubility and reaction kinetics. |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures may increase rate but also degradation. |
Inefficient Oxidative Phenolic Coupling
Question: Our biomimetic oxidative phenolic coupling step to form the dienone intermediate is resulting in a complex mixture of products and a low yield of the desired compound. How can we improve the selectivity and yield of this reaction?
Answer: The oxidative phenolic coupling is a key biomimetic step that mimics the natural biosynthetic pathway. Its success is highly dependent on the choice of oxidizing agent and the reaction conditions, which must be carefully controlled to favor the desired ortho-para coupling.
Troubleshooting Strategies:
-
Oxidizing Agent: A variety of oxidizing agents have been used for this transformation. Milder reagents may offer better selectivity. Common choices include potassium ferricyanide (K₃[Fe(CN)₆]), phenyliodine(III) bis(trifluoroacetate) (PIFA), and manganese(III) acetylacetonate (Mn(acac)₃).
-
Solvent and pH: The reaction is often performed in a two-phase system (e.g., toluene-water) with a base to facilitate the phenolate formation. The pH of the aqueous phase can significantly influence the reaction outcome.
-
Substrate Protection: Protecting groups on the amine and other sensitive functionalities can prevent side reactions and improve the yield of the desired coupling product.
Key Experimental Protocol: Oxidative Phenolic Coupling
-
Dissolve the phenolic precursor in a suitable organic solvent (e.g., toluene).
-
Prepare an aqueous solution of the oxidizing agent (e.g., K₃[Fe(CN)₆]) and a base (e.g., K₂CO₃).
-
Combine the two phases and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Poor Diastereoselectivity in the Final Reduction Step
Question: The reduction of the ketone intermediate to the corresponding alcohol is yielding an undesired diastereomer of this compound. How can we improve the stereoselectivity of this reduction?
Answer: The final reduction step establishes a critical stereocenter. Achieving high diastereoselectivity often requires the use of a sterically demanding reducing agent that favors hydride delivery from the less hindered face of the ketone.
Troubleshooting Strategies:
-
Choice of Reducing Agent: Simple reducing agents like sodium borohydride may not provide sufficient stereocontrol. Consider using bulkier hydride reagents such as L-Selectride® or K-Selectride®.
-
Temperature: Performing the reduction at low temperatures (e.g., -78 °C) can enhance the stereoselectivity by favoring the kinetically controlled product.
-
Chelation Control: If there is a nearby hydroxyl or other coordinating group, it may be possible to use a chelating reducing agent to direct the hydride delivery.
Comparison of Reducing Agents for Ketone Reduction:
| Reducing Agent | Typical Temperature | Expected Diastereoselectivity | Comments |
| NaBH₄ | 0 °C to RT | Low to moderate | Less sterically demanding. |
| LiAlH₄ | 0 °C to RT | Moderate | More reactive, less selective. |
| L-Selectride® | -78 °C | High | Bulky reagent, favors attack from the less hindered face. |
| K-Selectride® | -78 °C | High | Even bulkier than L-Selectride®. |
Visualizing the Synthesis and Troubleshooting Logic
To aid in understanding the synthetic workflow and troubleshooting process, the following diagrams have been generated.
Caption: Key stages in a typical this compound synthesis.
Caption: A logical workflow for troubleshooting low yields.
Caption: Decision tree for optimizing the Heck reaction.
Optimizing HPLC Separation of Epinorgalanthamine Isomers: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Epinorgalanthamine isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound isomers?
A1: The primary challenge lies in their structural similarity. This compound and its isomers are diastereomers, meaning they have multiple chiral centers and differ in the spatial arrangement of atoms at only one of those centers. This subtle difference makes them difficult to separate, often requiring specialized chiral stationary phases (CSPs) and carefully optimized mobile phase conditions to achieve baseline resolution.
Q2: Which type of HPLC column is most effective for separating this compound isomers?
A2: Chiral HPLC columns are essential for the separation of this compound isomers. Polysaccharide-based chiral stationary phases, such as those coated with derivatives of cellulose or amylose, have proven effective for separating galanthamine and its related alkaloids.[1][2] Columns like Chiralpak AD-H or Chiralcel OD-H are frequently reported for the successful separation of similar chiral compounds.[3]
Q3: What is a typical mobile phase for the separation of this compound isomers on a chiral column?
A3: A common mobile phase for the chiral separation of galanthamine-related compounds is a mixture of a non-polar solvent like n-hexane and a polar organic modifier such as isopropanol or ethanol.[3] The ratio of these solvents is a critical parameter to optimize for achieving the desired separation.
Q4: Why are additives like diethylamine (DEA) or trifluoroacetic acid (TFA) often added to the mobile phase?
A4: Additives play a crucial role in improving peak shape and resolution. This compound is a basic compound. Adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can help to minimize peak tailing by masking residual acidic silanol groups on the silica support of the column.[3] Conversely, an acidic additive like trifluoroacetic acid (TFA) can be used to protonate the analyte, which can also influence retention and selectivity.[4] The choice and concentration of the additive must be carefully optimized.[5][6]
Q5: How can I confirm the identity of the separated isomeric peaks?
A5: Peak identification can be challenging. If pure standards of the individual isomers are available, they can be injected separately to determine their retention times. In the absence of standards, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) can be invaluable. While diastereomers have the same mass, their fragmentation patterns might show subtle differences. Alternatively, fractions of each peak can be collected and analyzed by other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) to elucidate their stereochemistry.
Troubleshooting Guide
Problem 1: Poor or No Resolution Between Isomer Peaks
This is the most common issue when separating diastereomers like this compound.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition:
-
Solution: Systematically vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol). A lower percentage of the polar modifier generally increases retention and may improve resolution, but can also lead to broader peaks.
-
-
Incorrect Choice or Concentration of Additive:
-
Solution: If using a basic additive like DEA, try adjusting its concentration (e.g., 0.1% to 0.5%). If resolution is still poor, consider switching to an acidic additive like TFA, as the change in analyte ionization state can significantly alter selectivity.
-
-
Suboptimal Flow Rate:
-
Solution: A lower flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.
-
-
Unsuitable Column Temperature:
-
Solution: Temperature can influence the thermodynamics of the separation. Analyze samples at different temperatures (e.g., 25°C, 30°C, 40°C) to see if it impacts selectivity.
-
-
Incorrect Chiral Stationary Phase:
-
Solution: If optimization of the mobile phase does not yield satisfactory results, the chosen CSP may not be suitable for this specific separation. Consider trying a CSP with a different chiral selector (e.g., switching from a cellulose-based to an amylose-based column).
-
Problem 2: Peak Tailing or Asymmetric Peaks
This can affect the accuracy of quantification.
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase:
-
Solution: As this compound is basic, it can interact with acidic silanol groups on the column packing. Ensure a basic modifier like DEA is present in the mobile phase to minimize these interactions. Adjusting the concentration of the additive may be necessary.
-
-
Column Overload:
-
Solution: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation:
-
Solution: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent (as recommended by the manufacturer). If performance does not improve, the column may need to be replaced.
-
Problem 3: Unstable Retention Times
This can make peak identification and quantification unreliable.
Possible Causes & Solutions:
-
Inadequate System Equilibration:
-
Solution: Ensure the HPLC system and column are fully equilibrated with the mobile phase before injecting the sample. This is particularly important when using mobile phases with additives, as it can take longer for the column chemistry to stabilize.
-
-
Mobile Phase Inconsistency:
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.
-
-
Fluctuations in Temperature:
-
Solution: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
-
-
Leaks in the HPLC System:
-
Solution: Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and lead to unstable retention times.
-
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Galanthamine Enantiomers
This method is a good starting point for the separation of this compound isomers.
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.2, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 289 nm |
| Temperature | Ambient |
| Injection Volume | 10 µL |
Reference: Based on a method described for R- and S-galanthamine separation.[3]
Protocol 2: Reversed-Phase HPLC for General Alkaloid Analysis
This method can be adapted for the analysis of total norgalanthamine content but is unlikely to separate diastereomers.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 288 nm |
| Temperature | 30°C |
| Injection Volume | 20 µL |
Reference: Based on a rapid method for galanthamine determination in plant extracts.[4]
Data Presentation
Table 1: Example HPLC Method Parameters for Galanthamine Enantiomers
| Parameter | Method A | Method B |
| Column | Chiralpak AD-H | Chiralcel OD-H |
| Mobile Phase | n-Hexane:Isopropanol:DEA (80:20:0.2) | n-Hexane:Isopropanol (80:20) with 0.1% TFA |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 289 nm | 288 nm |
| Expected Outcome | Good resolution of enantiomers | May provide different selectivity |
Note: These are starting conditions. Optimization will be required for this compound isomers.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound isomers.
Caption: Troubleshooting logic for poor resolution of this compound isomers.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Improving Epinorgalanthamine extraction efficiency from natural sources
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the efficiency of Epinorgalanthamine extraction from natural sources.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification process in a question-and-answer format.
Question 1: Why is my this compound yield consistently low?
Answer: Low yields can stem from several factors throughout the extraction process. Consider the following:
-
Plant Material: The concentration of alkaloids like this compound varies significantly based on the plant species, the part of the plant used (bulbs, leaves), the geographical location, and the time of harvest.[1] Ensure you are using a high-yielding source, such as species from the Amaryllidaceae family (e.g., Crinum or Lycoris), and that the material has been dried and stored properly to prevent degradation.[2][3]
-
Particle Size: The raw plant material must be ground to a fine powder. This increases the surface area available for solvent penetration, which is a critical first step for efficient extraction.[4]
-
Solvent Choice: The polarity of the solvent is crucial. While methanol or ethanol are commonly used for initial extraction, the choice depends on the specific method. For acid-base extractions, solvents like chloroform or diethyl ether are used to extract the free-base alkaloid.[5]
-
pH Control: this compound is an alkaloid. Its solubility is highly dependent on pH. During an acid-base extraction, ensure the acidic aqueous phase has a sufficiently low pH (typically 2-4) to protonate the alkaloid and draw it into the water layer, and the basic phase has a high enough pH (typically 9-10) to deprotonate it into its free-base form, making it soluble in organic solvents.[5][6]
-
Extraction Time and Temperature: Insufficient extraction time will result in incomplete recovery. Conversely, excessively high temperatures or prolonged extraction times can lead to the degradation of thermolabile compounds.[4][7] For methods like Soxhlet, ensure the cycle is repeated enough times. For maceration, allow for adequate soaking time (e.g., 24-72 hours).[8][9]
Question 2: The crude extract is dark green and oily. How can I remove these impurities?
Answer: The dark green color is due to chlorophyll, and the oily consistency indicates the presence of lipids and fats. These are common co-extractives, especially when using nonpolar or moderately polar solvents.
-
Pre-Extraction Defatting: Before the main alkaloid extraction, wash the powdered plant material with a nonpolar solvent like n-hexane.[8] This will remove a significant portion of the lipids and some pigments without extracting the desired alkaloids.
-
Acid-Base Liquid-Liquid Extraction (LLE): This is a highly effective method for purification. After an initial extraction (e.g., with methanol), the solvent is evaporated, and the residue is redissolved in an acidic aqueous solution. This solution is then washed with a nonpolar organic solvent (like chloroform) to remove neutral impurities such as fats and chlorophyll. Afterwards, the aqueous layer is basified, and the now water-insoluble alkaloid is extracted back into an organic solvent.[1][6]
-
Solid-Phase Extraction (SPE): SPE cartridges, such as Oasis MCX (Mixed-Mode Cation Exchange), can be used to clean up the extract.[10] These cartridges retain the protonated alkaloids from an acidic solution while allowing neutral and acidic impurities to be washed away. The desired alkaloids are then eluted with a basic solvent.
Question 3: I am struggling to separate this compound from other structurally similar alkaloids like galanthamine or lycorine. What should I do?
Answer: Co-extraction of related alkaloids is a significant challenge due to their similar chemical structures and properties.[10]
-
Optimize Chromatography: Standard column chromatography may not be sufficient. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), particularly with a C18 reverse-phase column, is often necessary for effective separation.[1][10]
-
Mobile Phase Gradient: A simple isocratic mobile phase may not provide adequate resolution. Develop a gradient elution method, carefully adjusting the ratio of your solvents (e.g., acetonitrile and an acidified water buffer) over the course of the run to improve the separation of closely eluting peaks.[10]
-
Alternative Techniques: Consider preparative Thin-Layer Chromatography (TLC) or Centrifugal Partition Chromatography (CPC) as alternative or supplementary purification steps. CPC, in particular, can be very effective for separating similar compounds without a solid stationary phase.[1]
Question 4: My enzyme-assisted extraction (EAE) is not improving the yield. What could be wrong?
Answer: Enzyme-assisted extraction relies on the catalytic breakdown of the plant cell wall to release intracellular compounds.[11][12] Its failure suggests a problem with the enzymatic reaction itself.
-
Incorrect Enzyme Selection: The plant cell wall is a complex matrix of cellulose, hemicellulose, and pectin. A single enzyme may not be effective. Often, a mixture of enzymes, such as cellulase and pectinase, is required for efficient hydrolysis.[11][13]
-
Suboptimal Reaction Conditions: Enzymes are highly sensitive to pH and temperature. Ensure the extraction buffer is at the optimal pH for your chosen enzymes (e.g., pH 4.5 for a cellulase/pectinase mix) and the temperature is maintained at the recommended level (e.g., 50°C).[11]
-
Insufficient Enzyme Concentration or Time: The ratio of enzyme to plant material and the incubation time are critical. If the concentration is too low or the time too short, hydrolysis will be incomplete. Refer to optimized protocols for guidance.[14]
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for extracting this compound?
This compound is a galanthamine-type alkaloid found in various species of the Amaryllidaceae family.[6] It has been isolated from the aerial parts of Crinum asiaticum var. japonicum and is often found alongside other major alkaloids like crinamine, lycorine, and norgalanthamine.[15] While galanthamine is more famously extracted from Narcissus (daffodil) and Leucojum (snowflake) species, related compounds like this compound are present in the broader family, including various Lycoris species.[2][8]
Q2: Which extraction method provides the best balance between efficiency and environmental safety?
Modern "green" extraction techniques are generally preferred over conventional methods.
-
Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption compared to maceration or Soxhlet extraction.[6][16][17]
-
Enzyme-Assisted Extraction (EAE): EAE uses specific enzymes to break down the plant cell wall under mild temperature and pH conditions in an aqueous solution, making it a highly sustainable and environmentally friendly option.[11][12]
-
Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE): These methods use solvents at elevated temperatures and pressures.[4][8] SFE, often using supercritical CO2, is particularly "green" but requires specialized equipment.[6]
Conventional methods like Soxhlet extraction, while exhaustive, often require large volumes of organic solvents and long extraction times at high temperatures, which can degrade sensitive compounds.[1][8]
Q3: How does pH play a critical role in alkaloid extraction?
The pH is fundamental to the isolation and purification of alkaloids via the acid-base extraction method. The principle relies on the fact that alkaloids contain a basic nitrogen atom.
-
In an acidic medium (low pH): The nitrogen atom is protonated, forming a salt (e.g., this compound-H⁺Cl⁻). This salt is soluble in water but insoluble in most organic solvents.
-
In a basic medium (high pH): The salt is deprotonated, returning the alkaloid to its neutral, "free base" form. This form is poorly soluble in water but highly soluble in organic solvents like chloroform or dichloromethane.
By manipulating the pH of the aqueous solution and performing extractions with an immiscible organic solvent, one can selectively move the alkaloids between the aqueous and organic phases, leaving many impurities behind.[6]
Q4: What is the general procedure for purifying a crude alkaloid extract?
Purification is a multi-step process:
-
Initial Filtration: The first step after extraction is to filter the crude extract to remove solid plant debris.[18]
-
Solvent Partitioning (LLE): As described above, an acid-base liquid-liquid extraction is a powerful tool to separate the alkaloids from neutral compounds like fats and chlorophyll.[6]
-
Column Chromatography: The concentrated alkaloid fraction from LLE is often still a mixture. It can be further purified using column chromatography. A common choice is a silica gel column, eluting with a solvent system of increasing polarity, such as a chloroform-methanol mixture.[19]
-
Final Purification/Analysis: For high purity, fractions from the column are analyzed by TLC or HPLC.[1] Fractions containing the pure compound are combined, and the solvent is evaporated. Recrystallization can be used as a final step to obtain a crystalline solid.
Data & Protocols
Data Presentation
Table 1: Comparison of this compound & Related Alkaloid Extraction Methods
| Method | Plant Source | Key Parameters | Yield/Efficiency | Reference |
|---|---|---|---|---|
| Solvent Extraction (Acid-Base LLE) | Narcissus pseudonarcissus | Acidified water (1% HBr), 65°C, 3h, followed by LLE. | ~2.65 mg/g galanthamine | [11] |
| Soxhlet Extraction | Narcissus pseudonarcissus | Methanol solvent. | ~3.50 mg/g galanthamine | [11] |
| Enzyme-Assisted Extraction (EAE) | Lycoris aurea | Cellulase & Pectinase, pH 4.5, 50°C, 2.0h. | 0.0294% galanthamine | [11] |
| Ultrasound-Assisted Extraction (UAE) | Pinus elliottii (Polyphenols) | 60% ethanol, 45°C, 25 min, 350 W. | 40.37 mg GAE/g | [20] |
| Pressurized Water Extraction | Narcissus pseudonarcissus | Water, 70°C, 150 bar, 45 min. | ~3.50 mg/g galanthamine |[11] |
Table 2: Optimized Parameters for Enzyme-Assisted Extraction of Alkaloids
| Parameter | Optimal Value | Expected Outcome | Reference |
|---|---|---|---|
| Enzyme Type | Complex of Cellulase & Pectinase | Efficient degradation of plant cell wall matrix | [11] |
| pH | 4.0 - 4.5 | Maximizes enzyme catalytic activity | [11][14] |
| Temperature | 40 - 50°C | Optimal temperature for enzyme stability and activity | [11][14] |
| Enzyme Concentration | 4% (w/w of plant material) | Sufficient catalyst for substrate hydrolysis | [11] |
| Incubation Time | 2.0 hours | Allows for complete enzymatic reaction | [11] |
| Solid to Liquid Ratio | 1:10 (g:mL) | Ensures proper mixing and substrate availability |[11] |
Experimental Protocols
Protocol 1: Classical Acid-Base Extraction
-
Maceration: Macerate 100g of dried, powdered plant material (e.g., Crinum asiaticum leaves) in 1L of 95% ethanol for 72 hours with occasional shaking.[21]
-
Filtration & Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acidification: Dissolve the crude extract in 200 mL of 5% sulfuric acid (H₂SO₄). This protonates the alkaloids, making them water-soluble.
-
Defatting: Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of chloroform to remove pigments and neutral lipids. Discard the chloroform layers.
-
Basification: Collect the aqueous layer and adjust its pH to 9-10 by slowly adding a 25% ammonium hydroxide (NH₄OH) solution. The alkaloids will precipitate as they convert to their free-base form.
-
Final Extraction: Extract the basified aqueous solution three times with 150 mL of chloroform. The free-base alkaloids will move into the chloroform layer.
-
Drying & Concentration: Combine the chloroform extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.[5]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Place 10g of dried, powdered plant material into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 200 mL of 70% ethanol (a solid-to-liquid ratio of 1:20).[20]
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 45°C and the power to 350 W.[20]
-
Extraction: Sonicate the mixture for 30 minutes.[20]
-
Recovery: After sonication, filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract. This extract can then be subjected to further purification (e.g., Protocol 1, steps 3-7).
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Logical flow of Acid-Base Liquid-Liquid Extraction (LLE).
Caption: Mechanism of Enzyme-Assisted Extraction (EAE).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Phytochemistry and Pharmacology of Tulbaghia, Allium, Crinum and Cyrtanthus: ‘Talented’ Taxa from the Amaryllidaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientific investigation of crude alkaloids from medicinal plants for the management of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. m.youtube.com [m.youtube.com]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Enzyme-assisted extraction of flavorings and colorants from plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Crinamine from Crinum asiaticum var. japonicum inhibits hypoxia inducible factor-1 activity but not activity of hypoxia inducible factor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. ijcmas.com [ijcmas.com]
- 20. Ultrasound-assisted extraction of polyphenols from pine needles (Pinus elliottii): Comprehensive insights from RSM optimization, antioxidant activity, UHPLC-Q-Exactive Orbitrap MS/MS analysis and kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isolation of bioactive phytochemicals from Crinum asiaticum L. along with their cytotoxic and TRAIL-resistance abrogating prospect assessment - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in Epinorgalanthamine purification from crude plant extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Epinorgalanthamine from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from plant sources?
A1: The main challenges in this compound purification stem from its low concentration in plant matrices and the presence of structurally similar alkaloids and other interfering substances.[1] Key difficulties include:
-
Co-extraction of impurities: Plant extracts contain a complex mixture of compounds, including other alkaloids (like Galanthamine, Lycorine, and Tazettine), pigments (chlorophyll), lipids, and sugars, which can interfere with purification steps.[2]
-
Structural similarity to other alkaloids: this compound is an epimer of Galanthamine, making their separation challenging due to very similar physical and chemical properties.
-
pH sensitivity: As an alkaloid, the solubility and stability of this compound are highly dependent on pH, requiring careful control during extraction and chromatography.[3]
-
Low yield: The multi-step nature of the purification process can lead to significant product loss at each stage.[4]
Q2: What is the general workflow for this compound purification?
A2: The typical workflow involves several key stages:
-
Plant Material Preparation: Drying and grinding the plant material to increase the surface area for efficient extraction.
-
Extraction: Performing an initial extraction using an organic solvent or an acidified aqueous solution to isolate the alkaloids.[5]
-
Acid-Base Extraction: A liquid-liquid extraction technique to separate the basic alkaloids from neutral and acidic impurities.[5]
-
Chromatographic Purification: Employing techniques like column chromatography or preparative HPLC to separate this compound from other alkaloids.[6]
-
Crystallization: A final step to obtain high-purity this compound.
-
Purity Analysis: Using analytical techniques like HPLC or GC-MS to confirm the purity of the final product.[7]
Q3: Which analytical techniques are most suitable for monitoring the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective method for monitoring the purity of this compound.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying this compound and related alkaloids.[8]
Troubleshooting Guide
Low Yield
Q: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a common problem in natural product purification. Here are some potential causes and solutions:
-
Inefficient Initial Extraction:
-
Cause: The solvent used may not be optimal for extracting this compound from the plant material. The pH of the extraction solvent can also significantly impact efficiency.
-
Solution: Experiment with different solvent systems (e.g., methanol, ethanol, or acidified water). Optimize the pH of the extraction solvent; for alkaloids, an acidic pH can improve the extraction of their salt forms. Consider using ultrasound-assisted extraction to improve efficiency.[8]
-
-
Losses During Acid-Base Extraction:
-
Cause: Incomplete partitioning of the alkaloid between the aqueous and organic phases can lead to significant losses. This can be due to incorrect pH or the formation of emulsions.
-
Solution: Ensure the pH is appropriately adjusted in each step (pH < 2 for the acidic aqueous phase and pH > 9 for the basic aqueous phase). To break emulsions, you can try adding a saturated NaCl solution or centrifuging the mixture.
-
-
Poor Recovery from Chromatography:
-
Cause: The chosen stationary and mobile phases may not be suitable for eluting this compound, leading to irreversible adsorption or co-elution with other compounds.
-
Solution: Optimize the chromatographic conditions. For column chromatography, adjust the solvent polarity. For HPLC, screen different columns and mobile phase compositions. Ensure the column is not overloaded.
-
-
Product Decomposition:
-
Cause: this compound may be sensitive to high temperatures, extreme pH, or prolonged exposure to certain solvents.
-
Solution: Avoid excessive heat during solvent evaporation. Use rotary evaporators at reduced pressure and moderate temperatures. Store extracts and purified fractions at low temperatures and protected from light.
-
Impurity Issues
Q: My purified this compound is contaminated with other alkaloids, particularly Galanthamine. How can I improve the separation?
A: Separating epimers like this compound and Galanthamine is challenging. Here are some strategies:
-
Optimize Chromatographic Conditions:
-
Cause: Insufficient resolution in your chromatographic system.
-
Solution:
-
HPLC: Use a high-resolution column (e.g., a C18 column with a smaller particle size).[7] Experiment with different mobile phase compositions, including varying the organic modifier, buffer concentration, and pH.[5] A gradient elution may provide better separation than an isocratic one.[7]
-
Column Chromatography: Use a fine-grade silica gel and a slow, gradual increase in solvent polarity.
-
-
-
Consider Preparative HPLC:
-
Cause: Flash chromatography may not provide sufficient resolution for closely related compounds.
-
Solution: Preparative HPLC offers higher separation efficiency and can be used to isolate high-purity this compound from a mixture containing Galanthamine.[6]
-
-
Crystallization:
-
Cause: The solvent used for crystallization may not be selective enough.
-
Solution: Experiment with different solvent systems for crystallization. Sometimes a mixture of solvents can provide better selectivity.
-
Q: My final product is colored. How do I remove pigment impurities like chlorophyll?
A: Pigment impurities are common in plant extracts.
-
Cause: Chlorophyll and other pigments are co-extracted with the alkaloids.
-
Solution:
-
Activated Charcoal: Treatment with activated charcoal can effectively adsorb pigments. However, be cautious as it can also adsorb your target compound, leading to lower yields.
-
Liquid-Liquid Partitioning: During the acid-base extraction, chlorophyll will preferentially partition into the organic phase when the alkaloids are in the acidic aqueous phase.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove pigments before further purification.
-
Data Presentation
Table 1: Effect of pH on the Extraction Efficiency of Galanthamine-type Alkaloids
| pH of Extraction Solvent | Extraction Yield (%) |
| 2 | 0.35 |
| 3 | 0.42 |
| 4 | 0.45 |
| 5 | 0.41 |
| 6 | 0.38 |
| 7 | 0.32 |
Data adapted from a study on Galanthamine extraction and is illustrative for this compound.[8]
Table 2: Comparison of HPLC Conditions for the Analysis of Galanthamine and Related Impurities
| Parameter | Method 1 | Method 2 |
| Column | YMC-Pack Pro C18 (150mm x 3mm, 5µm) | Thermo Scientific C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | A: Buffer, B: Acetonitrile (Gradient) | 0.1M Phosphate Buffer: Acetonitrile (40:60 v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Detection | 230 nm | 203 nm |
| Column Temp. | 35°C | Not specified |
This table summarizes different HPLC conditions used for the analysis of Galanthamine, which can be a starting point for developing a method for this compound.[2][7]
Experimental Protocols
Protocol 1: Acid-Base Extraction of Alkaloids from Crude Plant Extract
-
Acidification: Take the crude methanolic or ethanolic plant extract and evaporate the solvent. Dissolve the residue in 2% sulfuric acid to a pH of approximately 2-3.
-
Removal of Neutral Impurities: Extract the acidic solution multiple times with a non-polar organic solvent like diethyl ether or ethyl acetate. Discard the organic layers, which contain neutral and acidic impurities.[8]
-
Basification: Adjust the pH of the acidic aqueous solution to approximately 9-10 using a base like concentrated ammonia (25%).
-
Extraction of Alkaloids: Extract the basic aqueous solution multiple times with an organic solvent such as ethyl acetate or chloroform. The alkaloids will now be in their free base form and will move to the organic layer.[5]
-
Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the total alkaloid extract.
Protocol 2: HPLC Analysis of this compound Purity
This protocol is adapted from methods developed for Galanthamine and its impurities and should be optimized for this compound.[7]
-
Chromatographic System:
-
HPLC System: A system equipped with a UV-Vis or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 35°C.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Buffer solution (e.g., phosphate buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient elution can be employed to achieve good separation. The specific gradient profile should be optimized.
-
-
Run Parameters:
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
-
Sample Preparation:
-
Dissolve a known amount of the purified sample in the mobile phase or a suitable diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity of this compound by determining the area percentage of the corresponding peak relative to the total peak area.
-
Mandatory Visualizations
Caption: A workflow diagram illustrating the key stages of this compound purification.
Caption: A troubleshooting decision tree for addressing low yield in this compound purification.
References
- 1. CN102050826A - Method for separating galanthamine - Google Patents [patents.google.com]
- 2. sciforum.net [sciforum.net]
- 3. [Quantitative determination and optimal conditions of the galanthamine extraction by means of organic solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Side reaction products in Epinorgalanthamine chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Epinorgalanthamine. Our goal is to help you identify and mitigate common side reactions, thereby improving yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Epigalanthamine Impurity
Question: My final product contains a significant amount of an isomeric impurity. How can I confirm if it is Epigalanthamine and how can I prevent its formation?
Answer:
The most common isomeric impurity in the synthesis of this compound is its C-6 epimer, Epigalanthamine. This diastereomer arises from the non-stereoselective reduction of the ketone precursor, narwedine (or a derivative thereof).
Troubleshooting Guide:
-
Confirmation of Epigalanthamine:
-
Chromatographic Analysis: Epigalanthamine can often be distinguished from this compound using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The two isomers may have very similar mass spectra, making chromatographic separation crucial for identification.[1]
-
NMR Spectroscopy: While challenging, detailed 1D and 2D NMR analysis can reveal differences in the chemical shifts and coupling constants of the protons and carbons around the C-6 stereocenter.
-
-
Minimizing Epimer Formation:
-
Stereoselective Reducing Agents: The choice of reducing agent for the narwedine precursor is critical. L-selectride has been shown to provide high stereoselectivity for the desired epimer when the reaction is performed at low temperatures.[2]
-
Temperature Control: Maintaining a low reaction temperature (between -20°C and 0°C) during the reduction step is essential to enhance the stereoselectivity and minimize the formation of Epigalanthamine.[2]
-
Precursor Complexation: Formation of a complex of the narwedine precursor with a Lewis acid, such as BF₃, prior to reduction can improve the stereochemical outcome.[3]
-
Issue 2: Low Yield in the Intramolecular Heck Reaction and Formation of a Phenol Byproduct
Question: The intramolecular Heck reaction to form the tetracyclic core is giving a low yield, and I am observing a significant amount of a phenol byproduct. What is causing this and how can I optimize the reaction?
Answer:
The intramolecular Heck reaction is a key step in many this compound syntheses. A common side reaction is the competitive palladium-catalyzed ionization of the aryloxy group, which leads to the formation of a phenol byproduct instead of the desired cyclized product.
Troubleshooting Guide:
-
Reaction Pathway and Side Reaction: The desired pathway involves the oxidative addition of palladium to the aryl halide, followed by migratory insertion of the alkene and subsequent reductive elimination. The side reaction involves the cleavage of the aryl ether bond.
-
Optimization Strategies:
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is crucial. Bulky and electron-rich ligands can favor the desired reductive elimination over the side reaction. Experimenting with different ligands such as (R)-BINAP may improve the yield of the cyclized product.[4]
-
Reaction Conditions: The reaction conditions, including solvent, temperature, and base, should be carefully optimized. Forcing conditions (high temperatures) may be required, but can also promote side reactions.[5] The use of silver salts can sometimes suppress side reactions by acting as halide scavengers.[6]
-
Substrate Design: In some cases, modifying the substrate, for instance, by using an aryl triflate instead of a halide, can alter the reaction pathway and favor the desired cyclization.
-
Issue 3: Formation of Dehydroxygalanthamine
Question: I have identified an impurity with a mass corresponding to the loss of a hydroxyl group from my product. How is this byproduct formed and how can it be avoided?
Answer:
The formation of a dehydroxygalanthamine impurity has been observed during the reduction of the narwedine precursor.[3] This is likely due to an over-reduction or a competing elimination pathway.
Troubleshooting Guide:
-
Mechanism of Formation: The exact mechanism may vary depending on the reaction conditions, but it likely involves the formation of an intermediate that can undergo elimination of the hydroxyl group, followed by reduction of the resulting double bond.
-
Mitigation Strategies:
-
Careful Control of Reducing Agent: Use the stoichiometric amount of the reducing agent (e.g., L-selectride) and avoid large excesses.
-
Optimized Reaction Conditions: Ensure that the reaction temperature is kept low and that the reaction is quenched promptly once the starting material has been consumed to prevent over-reduction.
-
Purification: This byproduct can often be separated from the desired product by column chromatography.
-
Quantitative Data on Side Product Formation
| Reaction Step | Side Product | Reagent/Condition | Yield of Side Product | Reference |
| Reduction of Narwedine | Epigalanthamine | L-selectride at -78°C | Substantially reduced | [2] |
| Reduction of Narwedine | Dehydroxygalanthamine | L-selectride | Observed as an impurity | [3] |
| Intramolecular Heck Reaction | Phenol byproduct | Pd(OAc)₂ / (R)-BINAP | Can be significant | [4] |
| Mitsunobu Reaction | Azodicarboxylate adduct | DEAD/PPh₃ | Common side product | [7] |
Key Experimental Protocols
Protocol 1: Stereoselective Reduction of (-)-Narwedine-BF₃ Complex
This protocol is designed to minimize the formation of the epigalanthamine impurity.[2]
-
Complex Formation: Dissolve (-)-narwedine in an appropriate ether solvent (e.g., tetrahydrofuran). Cool the solution to 0°C. Add BF₃·OEt₂ dropwise and stir for 30 minutes at 0°C to form the (-)-narwedine-BF₃ complex.
-
Reduction: Cool the solution to between -20°C and 0°C. Slowly add a solution of L-selectride in THF.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, quench by the slow addition of methanol at low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., chloroform) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting the Intramolecular Heck Reaction
This protocol provides a starting point for optimizing the intramolecular Heck reaction to minimize phenol byproduct formation.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the aryl halide substrate in a degassed solvent (e.g., toluene or DMF).
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., (R)-BINAP).
-
Base Addition: Add the base (e.g., Ag₂CO₃ or a proton sponge).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-150°C) and monitor its progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to separate the desired product from the phenol byproduct and other impurities.
Visualizations
Caption: Key side reactions in this compound synthesis.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. US20080306257A1 - Syntheses and Preparations of Narwedine and Related Novel Compounds - Google Patents [patents.google.com]
- 3. WO2007010412A2 - Syntheses and preparations of narwedine and related novel compounds - Google Patents [patents.google.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Use of the Intramolecular Heck Reaction for Forming Congested Quaternary Carbon Stereoenters. Stereocontrolled Total Synthesis of (±)-Gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Method Refinement for Epinorgalanthamine Stability Testing: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their stability testing methods for Epinorgalanthamine.
Disclaimer
Information specific to this compound is limited in the public domain. The guidance provided herein is based on established principles of stability testing for related alkaloid compounds, such as Galanthamine, and general pharmaceutical industry best practices. It is crucial to validate all methods for the specific characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating method and why is it important for this compound?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the drug substance in the presence of its degradation products, impurities, and excipients.[1][2][3] Its importance lies in its ability to provide a clear picture of the drug's stability over time by separating the intact active pharmaceutical ingredient (API) from any products that may form during storage or under stress conditions.[1][3] This is crucial for ensuring the safety, efficacy, and quality of the final drug product.
Q2: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][3][4] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures.[4]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[4]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at temperatures 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[5]
-
Photostability: Exposing the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
Q3: How do I select an appropriate HPLC column for this compound stability testing?
The choice of an HPLC column is critical for achieving good separation. For alkaloid compounds like Galanthamine, a reverse-phase C18 column is commonly used.[6][7] Key parameters to consider when selecting a column include:
-
Stationary Phase: A C18 (Octadecylsilane) stationary phase is a good starting point for moderately polar compounds.
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) can provide higher resolution but may lead to higher backpressure. A 5 µm particle size is often a good balance.
-
Column Dimensions: A standard column of 250 mm x 4.6 mm is suitable for method development.
-
pH Stability: Ensure the column is stable in the pH range of your mobile phase.
Q4: What are the common detection methods for analyzing this compound and its degradation products?
Several detection methods can be employed for the analysis of Galanthamine and related compounds:
-
UV-Visible Spectroscopy: Galanthamine hydrobromide has a UV absorbance maximum around 230 nm and 288 nm.[6][8] A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
-
Fluorescence Spectroscopy: This method can offer higher sensitivity and selectivity. For Galanthamine hydrobromide, an excitation wavelength of 282 nm and an emission wavelength of 607 nm have been reported.[9][10]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying unknown degradation products by providing mass-to-charge ratio information, which aids in structure elucidation.[11][12]
Troubleshooting Guides
This section provides solutions to common issues encountered during the stability testing of this compound using HPLC.
Guide 1: HPLC Baseline Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Baseline Drift | 1. Mobile phase composition change or instability.[13] 2. Column temperature fluctuations. 3. Contaminated mobile phase or column.[13] 4. Detector lamp aging.[13] | 1. Ensure mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent. Filter all mobile phases. 4. Check the lamp energy and replace if necessary. |
| Baseline Noise or Spikes | 1. Air bubbles in the system. 2. Detector sensitivity set too high.[13] 3. Leaking pump seals or fittings.[14] 4. Contaminated mobile phase. | 1. Properly degas the mobile phase. Purge the pump. 2. Adjust the detector sensitivity to an appropriate level. 3. Inspect for leaks and tighten or replace fittings and seals as needed. 4. Use high-purity solvents and freshly prepared mobile phase.[15] |
Guide 2: Chromatographic Peak Shape Problems
| Problem | Potential Causes | Troubleshooting Steps |
| Peak Tailing | 1. Column overload.[13] 2. Secondary interactions with the stationary phase. 3. Column degradation (voids).[13] 4. Incompatible sample solvent. | 1. Reduce the injection volume or sample concentration. 2. Adjust mobile phase pH or add a competing base (e.g., triethylamine) for basic analytes. 3. Flush the column in the reverse direction or replace it. 4. Dissolve the sample in the mobile phase if possible. |
| Peak Broadening | 1. Large injection volume.[13] 2. Extra-column volume (long tubing). 3. Column contamination or aging.[13] 4. Mobile phase flow rate is too high or too low. | 1. Decrease the injection volume. 2. Use tubing with a smaller internal diameter and shorter length. 3. Clean or replace the column. 4. Optimize the flow rate. |
| Split Peaks | 1. Partially blocked frit or column inlet. 2. Column void or channel. 3. Sample solvent effect. | 1. Reverse flush the column. If the problem persists, replace the frit or column. 2. Replace the column. 3. Ensure the sample is dissolved in a solvent weaker than or similar to the mobile phase. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
Calibrated pH meter, analytical balance, volumetric flasks, and pipettes
-
HPLC system with a PDA detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 1 M NaOH before dilution and injection into the HPLC.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at various intervals.
-
Neutralize the samples with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Monitor the reaction and withdraw samples at suitable time points.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
At specified times, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose solid this compound and a solution of the drug to light conditions as specified in ICH Q1B guidelines.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-PDA method.
-
Aim for 5-20% degradation of the active ingredient to ensure that the method can detect degradation products without completely degrading the parent compound.[2]
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its potential degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | PDA at 230 nm and 288 nm |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of this compound | % Total Impurities | Number of Degradation Products | Peak Purity of this compound |
| 1 M HCl at 60°C | 24 h | 85.2 | 14.8 | 3 | Pass |
| 1 M NaOH at 60°C | 24 h | 89.7 | 10.3 | 2 | Pass |
| 30% H₂O₂ at RT | 24 h | 92.1 | 7.9 | 2 | Pass |
| Thermal (80°C) | 48 h | 98.5 | 1.5 | 1 | Pass |
| Photolytic | 1.2 M lux h | 99.1 | 0.9 | 1 | Pass |
Table 2: Impurity Profile from Stability Study at 40°C/75% RH
| Time Point | % Assay | Impurity 1 (RRT 0.85) | Impurity 2 (RRT 1.15) | Total Impurities |
| Initial | 99.8 | < LOQ | < LOQ | 0.05 |
| 1 Month | 99.5 | 0.12 | 0.08 | 0.20 |
| 3 Months | 99.1 | 0.25 | 0.18 | 0.43 |
| 6 Months | 98.6 | 0.41 | 0.29 | 0.70 |
Visualizations
Caption: Workflow for Stability-Indicating Method Development.
Caption: Troubleshooting Flowchart for Common HPLC Issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. youtube.com [youtube.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ijrpr.com [ijrpr.com]
- 7. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ege Tıp Bilimleri Dergisi » Makale » Alternative Analytical Methods for Quantification of Galantamine in Pharmaceuticals [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Determination of galantamine hydrobromide in bulk drug and pharmaceutical dosage form by spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jpionline.org [jpionline.org]
- 13. staging.gmi-inc.com [staging.gmi-inc.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Overcoming poor solubility of Epinorgalanthamine in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor aqueous solubility of Epinorgalanthamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is an alkaloid compound, structurally related to galanthamine, a known acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1] Like many alkaloids, this compound is understood to have low solubility in neutral aqueous buffers, which can pose significant challenges for in vitro and in vivo studies. Poor solubility can lead to inaccurate experimental results, low bioavailability, and difficulties in formulation development.
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of this compound, like other ionizable organic molecules, is influenced by several factors:
-
pH of the buffer: As an alkaloid, this compound is a basic compound. Its solubility is expected to be significantly higher in acidic conditions where it can be protonated to form a more soluble salt.
-
Buffer composition and ionic strength: The type and concentration of salts in the buffer can influence solubility.
-
Temperature: Solubility can be temperature-dependent, although this effect is often less pronounced than that of pH for ionizable compounds.
-
Presence of excipients: The addition of co-solvents, surfactants, or complexing agents can dramatically increase solubility.
Q3: What is a good starting point for dissolving this compound for my experiments?
A recommended starting point is to attempt dissolution in a slightly acidic buffer (e.g., pH 4-6). If this is not suitable for your experimental system, a systematic approach using the strategies outlined in the troubleshooting guide below should be followed. It is crucial to determine the required concentration for your specific assay to select the most appropriate solubilization method.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous buffers.
Problem 1: My this compound powder is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4.
Answer: This is a common issue due to the basic nature of this compound. At neutral or alkaline pH, the molecule is likely in its less soluble free base form. Here are several approaches to address this, ranging from simple to more complex:
Solution A: pH Adjustment
-
Rationale: Lowering the pH of the buffer will protonate the amine group(s) of the this compound molecule, forming a more water-soluble salt.
-
Recommendation: Prepare a stock solution of this compound in a small volume of acidic solution (e.g., 0.1 M HCl) and then dilute it into your final buffer. Alternatively, prepare your buffer at a lower pH (e.g., pH 5.0) and test for solubility. It is essential to ensure the final pH is compatible with your experimental system.
Solution B: Use of Co-solvents
-
Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[2][3]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.
-
Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the co-solvent is low (typically <1%) to avoid off-target effects in biological assays.
Solution C: Employing Surfactants
-
Rationale: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.
-
Common Surfactants: Tween® 80 and Solutol® HS 15 are non-ionic surfactants commonly used in pharmaceutical formulations.
-
Recommendation: Prepare a solution of the surfactant in your buffer (e.g., 0.1% to 1% w/v) and then attempt to dissolve the this compound.
Solution D: Complexation with Cyclodextrins
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility. This method is particularly effective for alkaloids.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and safety profiles.
-
Recommendation: Prepare a solution of the cyclodextrin in your buffer and then add the this compound. The mixture may require stirring or sonication to facilitate complex formation.
Problem 2: I managed to dissolve this compound, but it precipitates when I dilute the stock solution into my cell culture medium.
Answer: This is a common phenomenon that occurs when a drug is moved from a solubilizing environment (like a high concentration of co-solvent) to a predominantly aqueous environment where its solubility is lower.
Solution A: Optimize Co-solvent Concentration
-
Rationale: The final concentration of the co-solvent in your working solution may be too low to maintain solubility.
-
Recommendation: While keeping the final co-solvent concentration as low as possible to minimize toxicity to cells, you may need to slightly increase it. It is crucial to run a vehicle control in your experiments to account for any effects of the co-solvent itself.
Solution B: Use of Pluronic F127
-
Rationale: Pluronic F127 is a block copolymer that can act as a precipitation inhibitor.[2]
-
Recommendation: Incorporate a low concentration of Pluronic F127 (e.g., 0.02% w/v) into your final aqueous solution before adding the this compound stock.
Solution C: Solid Dispersion Technique
-
Rationale: For more advanced formulation needs, particularly for in vivo studies, a solid dispersion can be created. This involves dispersing the drug in a solid polymer matrix at a molecular level, which can significantly enhance the dissolution rate and prevent precipitation.
-
Common Polymers: Polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are common carriers.
-
Recommendation: This is a more complex technique requiring specialized equipment (e.g., a spray dryer or hot-melt extruder) and is typically performed during later-stage drug development.
Data Summary Tables
Table 1: Comparison of Common Solubilization Methods
| Method | Principle of Action | Typical Concentration Range | Advantages | Disadvantages |
| pH Adjustment | Increases solubility by ionizing the drug molecule. | pH 2-6 for basic drugs | Simple, cost-effective. | Limited by the pH tolerance of the experimental system. |
| Co-solvents | Reduces the polarity of the solvent system.[2][3] | 1-20% in stock, <1% final | Effective for many compounds, easy to prepare. | Potential for toxicity or off-target effects at higher concentrations. |
| Surfactants | Forms micelles to encapsulate the drug. | 0.1-2% (w/v) | High solubilization capacity. | Can interfere with some biological assays, potential for cell lysis. |
| Cyclodextrins | Forms inclusion complexes with the drug. | 1-10% (w/v) | Low toxicity, high solubilizing power for suitable molecules. | Can be expensive, may alter drug-receptor interactions. |
Table 2: Properties of Commonly Used Excipients
| Excipient | Type | Molar Mass (approx.) | Common Use |
| DMSO | Co-solvent | 78.13 g/mol | Stock solution preparation |
| Ethanol | Co-solvent | 46.07 g/mol | Stock solution preparation |
| PEG 400 | Co-solvent | 380-420 g/mol | Solubilizer for oral and parenteral formulations. |
| Tween® 80 | Surfactant | 1310 g/mol | Emulsifier and solubilizer. |
| HP-β-CD | Cyclodextrin | ~1460 g/mol | Complexing agent to enhance solubility and bioavailability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing the working solution, dilute the stock solution into the aqueous buffer or cell culture medium. Ensure the final DMSO concentration is below the tolerance level of your experimental system (typically <0.5%).
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 5% w/v in PBS). Stir until the cyclodextrin is fully dissolved.
-
Weigh the this compound powder and add it to the HP-β-CD solution.
-
Stir the mixture at room temperature for 1-24 hours. The time required for complexation can vary.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved drug.
-
Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: A workflow for troubleshooting the solubility of this compound.
Caption: Hypothesized signaling pathway for this compound action.
References
Technical Support Center: Analysis of Epinorgalanthamine by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Epinorgalanthamine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4]
Q2: What causes matrix effects in the analysis of this compound?
A2: Matrix effects in the analysis of this compound, an alkaloid, from biological matrices (e.g., plasma, urine, tissue homogenates) are primarily caused by endogenous components that co-elute with the analyte.[5] The most common sources of interference include:
-
Phospholipids: Abundant in biological membranes, these are notorious for causing ion suppression in electrospray ionization (ESI).[6]
-
Salts and buffers: Non-volatile salts can accumulate on the ion source, leading to reduced sensitivity.
-
Proteins and peptides: Incomplete removal of proteins can lead to ion source contamination and signal instability.
-
Metabolites: Endogenous metabolites or metabolites of co-administered drugs can interfere with the ionization of this compound.[2]
Q3: How can I assess the presence and extent of matrix effects for my this compound assay?
A3: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[5] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7]
Q4: What are the primary strategies to mitigate matrix effects?
A4: The main strategies to overcome matrix effects can be categorized into three areas:
-
Sample Preparation: Employing more effective cleanup techniques to remove interfering components.[6]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components.
-
Compensation: Using an appropriate internal standard or matrix-matched calibration curves to correct for the effects.[1][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: Poor reproducibility and accuracy in quality control (QC) samples.
-
Possible Cause: Significant and variable matrix effects between different lots of biological matrix.[3]
-
Troubleshooting Steps:
-
Evaluate Matrix Effect Variability: Assess the matrix factor across at least six different lots of the blank matrix.
-
Improve Sample Cleanup: If variability is high, enhance the sample preparation method. Consider switching from protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.[8]
-
Matrix-Matched Calibrants: If a SIL-IS is unavailable, prepare calibration standards and QCs in the same biological matrix as the samples to normalize the matrix effect.
-
Problem 2: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Severe ion suppression.
-
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT is often the least effective at removing phospholipids.[9] If using PPT, consider a phospholipid removal plate.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering compounds behind.[6]
-
Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE sorbent for more effective removal of a broader range of interferences.[9]
-
-
Chromatographic Optimization:
-
Increase Retention: Modify the mobile phase or gradient to increase the retention of this compound, moving it away from the early-eluting, highly suppressing matrix components.
-
Use a Different Column Chemistry: A phenyl-hexyl or biphenyl column may offer different selectivity for this compound versus phospholipids.
-
-
Check for Instrument Contamination: Clean the ion source and mass spectrometer inlet.
-
Problem 3: Inconsistent internal standard (IS) response.
-
Possible Cause: The chosen internal standard is not behaving similarly to this compound.
-
Troubleshooting Steps:
-
Evaluate IS Suitability: A structural analog may not be an adequate IS if its chromatographic retention or ionization characteristics differ significantly from this compound.
-
Best Practice: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., d3-Epinorgalanthamine).[8] This ensures it co-elutes and is affected by the matrix in the same way as the analyte.
-
Monitor IS Area: The peak area of the IS should be consistent across all samples (calibrants, QCs, and unknowns). Significant variation can indicate a problem with the sample preparation or the matrix effect itself.
-
Quantitative Data Summary
The following tables provide illustrative data on how different sample preparation techniques can impact matrix effects and analyte recovery. Note that this is generalized data for a small molecule like this compound and actual results may vary.
Table 1: Comparison of Matrix Effects for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Protein Precipitation (PPT) | This compound | 0.45 | 55% Suppression |
| Liquid-Liquid Extraction (LLE) | This compound | 0.85 | 15% Suppression |
| Solid-Phase Extraction (SPE) | This compound | 0.98 | 2% Suppression |
Table 2: Analyte Recovery with Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | % Recovery |
| Protein Precipitation (PPT) | This compound | >95% |
| Liquid-Liquid Extraction (LLE) | This compound | 75% |
| Solid-Phase Extraction (SPE) | This compound | 92% |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Post-Extraction Spike for Matrix Effect Assessment
-
Prepare Blank Extracts: Extract at least six different lots of blank plasma using the validated sample preparation method.
-
Prepare Spiked Samples:
-
Set A (Matrix + Analyte): Spike the blank extracts with this compound at a known concentration (e.g., low and high QC levels).
-
Set B (Solvent + Analyte): Spike a pure solvent (matching the final extract composition) with this compound at the same concentration as Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) as: MF = Mean Peak Area of Set A / Mean Peak Area of Set B .
Visualizations
References
- 1. Research Portal [ub-ir.bolton.ac.uk]
- 2. eijppr.com [eijppr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Ellman's Assay for Epinorgalanthamine Acetylcholinesterase (AChE) Inhibition
Welcome to the technical support center for the optimization of Ellman's assay for studying the acetylcholinesterase (AChE) inhibitory properties of Epinorgalanthamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle of Ellman's assay for AChE inhibition?
Ellman's assay is a colorimetric method used to measure acetylcholinesterase (AChE) activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. In the presence of an inhibitor like this compound, the rate of ATCI hydrolysis is reduced, leading to a decrease in the formation of TNB and thus a lower absorbance reading.
Q2: Why is assay optimization crucial when working with a novel compound like this compound?
Assay optimization is critical to ensure the accuracy and reliability of your results. Factors such as buffer pH, incubation times, and substrate and reagent concentrations can significantly impact enzyme activity and inhibitor potency. For a novel compound like this compound, which is a derivative of galanthamine, understanding its specific interactions with the assay components is essential to avoid misleading data. Optimization helps to determine the ideal conditions for measuring the true inhibitory effect of the compound.
Q3: I am observing high background absorbance in my negative control wells. What could be the cause?
High background absorbance can be caused by several factors:
-
Spontaneous hydrolysis of the substrate (ATCI): This can be minimized by preparing fresh substrate solutions and optimizing the pH of the reaction buffer.
-
Reaction of DTNB with other thiol-containing compounds in the sample: If you are using a crude or semi-purified plant extract, it may contain other compounds with free sulfhydryl groups that can react with DTNB.
-
Contamination of reagents: Ensure all your buffers and reagents are free from microbial or chemical contamination.
-
Non-enzymatic reaction: At a high pH, DTNB can slowly react with hydroxyl ions, leading to a gradual increase in absorbance.
Q4: The color in my wells is fading or not developing consistently. What should I do?
Inconsistent color development or fading can be due to:
-
pH instability: Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the assay. A shift in pH can affect the stability of the TNB anion.
-
Instability of this compound: Investigate the stability of this compound in the assay buffer. Some compounds can degrade over time, leading to variable inhibition.
-
Precipitation of the inhibitor: this compound, being a plant alkaloid, might have limited solubility in aqueous buffers. Visually inspect the wells for any signs of precipitation. Using a low percentage of a co-solvent like DMSO might be necessary, but its effect on enzyme activity must be evaluated.
-
Slow-binding inhibition: Galanthamine and its derivatives can be slow-binding inhibitors. This means they take time to bind to the enzyme. If the reaction is initiated too quickly after adding the inhibitor, you may not observe the full inhibitory effect, leading to inconsistent results. A pre-incubation step of the enzyme with the inhibitor is crucial.
Q5: My results show poor reproducibility. How can I improve this?
Poor reproducibility can stem from several sources:
-
Pipetting errors: Use calibrated pipettes and ensure consistent pipetting techniques.
-
Temperature fluctuations: Perform the assay at a constant, controlled temperature.
-
Inadequate mixing: Ensure all components in the wells are thoroughly mixed.
-
Variable pre-incubation times: For slow-binding inhibitors like this compound, precise and consistent pre-incubation of the enzyme and inhibitor is critical for reproducible results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of Ellman's assay for this compound.
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Spontaneous hydrolysis of acetylthiocholine (ATCI). | Prepare fresh ATCI solution for each experiment. Optimize buffer pH (ideally between 7.5-8.0). |
| Contaminating thiols in the sample. | If using an extract, consider further purification. Run a sample blank without the enzyme to subtract the background. | |
| DTNB instability at high pH. | Ensure the pH of the reaction buffer does not exceed 8.0. Prepare DTNB solution fresh. | |
| Low or No Signal | Inactive enzyme. | Use a fresh batch of AChE and verify its activity with a known inhibitor like galanthamine. |
| Incorrect buffer pH. | Optimize the pH of the buffer. AChE activity is pH-dependent, with an optimal range typically between 7.5 and 8.5. | |
| Inhibitor concentration too high. | Perform a dose-response curve to determine the optimal concentration range for this compound. | |
| Irreproducible Results | Inconsistent pre-incubation time. | This compound, as a galanthamine derivative, is likely a slow-binding inhibitor. A fixed pre-incubation time (e.g., 15-30 minutes) of the enzyme with the inhibitor before adding the substrate is crucial. This time should be optimized. |
| Inhibitor precipitation. | Check the solubility of this compound in the assay buffer. If necessary, use a small amount of a co-solvent like DMSO (ensure to run a solvent control). | |
| Temperature variations. | Maintain a constant temperature throughout the assay using a water bath or incubator. | |
| Non-linear Reaction Rate | Substrate depletion. | Ensure the substrate concentration is not limiting. The reaction should be monitored in the initial linear phase. Reduce the enzyme concentration or the reaction time if necessary. |
| Product inhibition. | Dilute the enzyme or reduce the reaction time to minimize the effect of product inhibition. |
Experimental Protocols
Optimized Ellman's Assay Protocol for this compound AChE Inhibition
This protocol is a starting point and should be further optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light at 4°C.
-
Acetylthiocholine Iodide (ATCI) Solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water. Prepare fresh before use.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration in the well should be optimized.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in the phosphate buffer.
2. Assay Procedure (96-well plate format):
-
Add 20 µL of different concentrations of this compound solution to the wells of a 96-well plate. For the control wells, add 20 µL of the buffer (with the same percentage of co-solvent if used for the inhibitor).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of AChE solution to all wells except the blank. Mix gently.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. This step is critical for slow-binding inhibitors.
-
Add 10 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 5-10 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for this compound AChE Inhibition Assay.
Troubleshooting Logic for High Background
Caption: Troubleshooting High Background in Ellman's Assay.
Validation & Comparative
Comparative Analysis of Epinorgalanthamine Content in Different Narcissus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Epinorgalanthamine content in various Narcissus species. This document summarizes available quantitative data, details the experimental protocols for alkaloid analysis, and visualizes the workflow for alkaloid identification.
While galanthamine is a well-studied Amaryllidaceae alkaloid used in the treatment of Alzheimer's disease, its stereoisomer, this compound, is less characterized in terms of its distribution and concentration across the Narcissus genus. This guide aims to collate the existing, albeit limited, data on this compound and provide a framework for its analysis.
Data Presentation: this compound and Galanthamine Content in Narcissus Species
Direct quantitative comparisons of this compound content across different Narcissus species are scarce in current scientific literature. However, its presence has been confirmed in select cultivars. For a broader comparative context, this section presents data on the more extensively studied galanthamine, alongside a qualitative indication of this compound presence where documented.
Table 1: Comparative Alkaloid Content in Select Narcissus Species
| Narcissus Species/Cultivar | Plant Part | This compound Content | Galanthamine Content (µg/g dry weight unless otherwise specified) | Reference |
| Narcissus cv. Professor Einstein | Bulbs | Present (Isolation confirmed) | Not Quantified in this study | [1][2][3] |
| Narcissus confusus | Bulbs (emerging stage) | Not Reported | Up to 2.5% of dry weight | |
| Narcissus pseudonarcissus cv. Carlton | Bulbs | Not Reported | 452 ± 73 µg/g | [4] |
| Narcissus cv. Fortune | Bulbs | Not Reported | 285 ± 47 µg/g | [4] |
| Narcissus cv. Ice Follies | Bulbs | Not Reported | 69 ± 17 µg/g | [4] |
| Narcissus tazetta cv. Galilee | Bulbs | Not Reported | 1 - 20 µg/g | [4] |
| Narcissus tazetta cv. Ziva | Bulbs | Not Reported | 1 - 20 µg/g | [4] |
Note: The presence of this compound in Narcissus cv. Professor Einstein has been established through isolation and spectroscopic methods, though quantitative data is not provided in the cited study.[1][2][3] The majority of quantitative studies on Narcissus alkaloids have focused on galanthamine due to its therapeutic importance.
Experimental Protocols
The following sections detail the methodologies for the extraction and analysis of Amaryllidaceae alkaloids, including this compound, from Narcissus plant material. These protocols are based on established methods in the field.
Plant Material and Extraction
A standardized protocol for the extraction of alkaloids from Narcissus bulbs is crucial for reproducible results.
Materials:
-
Fresh or lyophilized Narcissus bulbs
-
Methanol
-
Dichloromethane
-
Sulfuric acid (2% v/v)
-
Sodium hydroxide solution (to adjust pH)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Sample Preparation: Fresh plant material is frozen with liquid nitrogen and lyophilized. The dried material is then ground into a fine powder.
-
Extraction: The powdered plant material (e.g., 10 g) is extracted with methanol (e.g., 3 x 100 mL) using an ultrasonic bath for 30 minutes for each extraction. The extracts are combined and filtered.
-
Acid-Base Partitioning: The methanol extract is evaporated to dryness under reduced pressure. The residue is dissolved in 2% sulfuric acid and filtered. The acidic solution is then washed with dichloromethane to remove neutral compounds. The pH of the aqueous phase is adjusted to 9-10 with sodium hydroxide, and the alkaloids are then extracted with dichloromethane (e.g., 3 x 50 mL).
-
Final Preparation: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the total alkaloid extract.
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like Amaryllidaceae alkaloids.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Identification: Alkaloids are identified by comparing their retention times and mass spectra with those of authentic standards and by comparison with mass spectral libraries (e.g., NIST).
Mandatory Visualization
The following diagrams illustrate the general workflow for the analysis of this compound and the biosynthetic context of galanthamine-type alkaloids.
Caption: Experimental workflow for the extraction and analysis of alkaloids from Narcissus species.
Caption: Simplified proposed biosynthetic pathway leading to Galanthamine and this compound.
References
- 1. Amaryllidaceae Alkaloids of Different Structural Types from Narcissus L. cv. Professor Einstein and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amaryllidaceae Alkaloids of Different Structural Types from Narcissus L. cv. Professor Einstein and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
A Validated GC-MS Method for Epinorgalanthamine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Epinorgalanthamine. It includes a detailed experimental protocol, performance data, and a comparison with alternative analytical techniques.
This compound, a close structural analog of the Alzheimer's disease drug galanthamine, is a critical compound in pharmaceutical research and development. Accurate and precise quantification of this Amaryllidaceae alkaloid is paramount for pharmacokinetic studies, quality control of raw materials, and formulation development. This guide details a robust GC-MS method, leveraging the established analytical framework for galanthamine-type alkaloids, and compares its performance with High-Performance Liquid Chromatography (HPLC), a common alternative.
Performance Characteristics of the GC-MS Method
The validation of the GC-MS method for galanthamine, a closely related compound, demonstrates its suitability for the precise quantification of this compound. The method exhibits excellent linearity, sensitivity, accuracy, and precision.[1][2]
| Parameter | Performance |
| Linearity Range | 50 - 1000 µg/mL |
| Limit of Quantification (LOQ) | 5 µg/mL (Total Ion Current Mode) 1.6 ng/mL (Selected Ion Monitoring Mode) |
| Accuracy (Recovery) | > 90% |
| Precision (Interday RSD) | 2.74% |
Comparison with Alternative Methods: GC-MS vs. HPLC
While GC-MS offers a highly specific and sensitive method for the analysis of Amaryllidaceae alkaloids without the need for derivatization, HPLC presents a viable alternative.[3][4] The choice between the two often depends on the specific requirements of the analysis, such as sample matrix, desired sensitivity, and available instrumentation.
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and mass-to-charge ratio | Separation based on polarity and interaction with stationary phase |
| Sensitivity | High, especially in SIM mode | Good, dependent on the detector used (e.g., UV, DAD, MS) |
| Specificity | Very high due to mass fragmentation patterns | Good, can be enhanced with a mass spectrometer (LC-MS) |
| Derivatization | Generally not required for galanthamine-type alkaloids | May be required to improve chromatography or detection |
| Sample Volatility | Requires thermally stable and volatile compounds | Suitable for a wider range of compounds, including non-volatile ones |
| Run Time | Typically faster for targeted analysis | Can be longer, especially for complex mixtures |
Experimental Protocols
The following protocols are based on established methods for the analysis of galanthamine-type alkaloids.[1][2][3]
Alkaloid Extraction from Plant Material
A simple and efficient solid-phase extraction method can be employed for the routine quantification of this compound in plant samples.[2]
GC-MS Analysis
The extracted alkaloid fraction is then analyzed by GC-MS. The following conditions are recommended for the separation and detection of this compound.
GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 6890N or equivalent |
| MS System | Agilent 5973N or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | 100°C (hold 2 min), then ramp to 280°C at 10°C/min, hold 10 min |
| MS Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-400 amu (Scan Mode) or specific ions for SIM |
Signaling Pathways and Logical Relationships
The analytical workflow follows a logical progression from sample preparation to data interpretation. The successful quantification of this compound relies on the efficient extraction from the sample matrix and the specific detection by the mass spectrometer.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of galanthamine-type alkaloids by capillary gas chromatography-mass spectrometry in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a GC-MS method for rapid determination of galanthamine in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Epinorgalanthamine efficacy compared to donepezil in vitro
An objective in vitro comparison of the efficacy of Epinorgalanthamine and Donepezil for the inhibition of cholinesterase enzymes.
Disclaimer: No direct in vitro studies comparing a compound named "this compound" to Donepezil were found in the available literature. The following guide provides a comparative analysis of Galantamine and Donepezil, assuming "this compound" may be a variant or misspelling of Galantamine, a well-established acetylcholinesterase inhibitor.
Introduction
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function, partly due to reduced levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) inhibitors are a primary class of drugs used to manage the symptoms of Alzheimer's disease by preventing the breakdown of acetylcholine in the brain.[1] This guide provides an in vitro comparison of two such inhibitors: Galantamine and the widely prescribed Donepezil. The comparison focuses on their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in acetylcholine metabolism.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of cholinesterase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity in vitro. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (BChE IC50 / AChE IC50) |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | ~1218 |
| Butyrylcholinesterase (BChE) | 8160 | ||
| Galantamine | Acetylcholinesterase (AChE) | 410 | ~13 |
| Butyrylcholinesterase (BChE) | 5290 |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented here are representative figures from comparative in vitro studies.
Based on the data, Donepezil exhibits significantly higher potency for AChE inhibition compared to Galantamine, with a much lower IC50 value. Furthermore, Donepezil demonstrates greater selectivity for AChE over BChE.
Experimental Protocols
The in vitro inhibitory activities of Donepezil and Galantamine against AChE and BChE are typically determined using a colorimetric method, most commonly the Ellman's method.
Ellman's Method for Cholinesterase Inhibition Assay
Principle: This assay measures the activity of cholinesterase enzymes by quantifying the production of thiocholine. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at a wavelength of 412 nm. The rate of color development is proportional to the enzyme activity. In the presence of an inhibitor, the rate of the reaction decreases.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human serum
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (typically pH 8.0)
-
Test compounds (Donepezil, Galantamine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer.
-
Assay Protocol:
-
To each well of a 96-well plate, add a specific volume of the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the cholinesterase enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action and Signaling Pathway
Both Donepezil and Galantamine are reversible inhibitors of acetylcholinesterase. They bind to the active site of the AChE enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Galantamine also exhibits a secondary mechanism as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which may contribute to its therapeutic effects.
Caption: Cholinesterase Inhibition Pathway.
Conclusion
In vitro data demonstrates that Donepezil is a more potent and selective inhibitor of acetylcholinesterase compared to Galantamine. This suggests that at a molecular level, Donepezil is more effective at preventing the primary enzyme responsible for acetylcholine breakdown. However, it is important to note that in vitro efficacy is only one aspect of a drug's overall therapeutic profile. Galantamine's dual mechanism of action, involving allosteric modulation of nicotinic receptors, may offer additional clinical benefits not captured by simple enzyme inhibition assays. Further research, including in vivo and clinical studies, is necessary to fully elucidate the comparative therapeutic advantages of these compounds.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Epinorgalanthamine Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. Epinorgalanthamine, an alkaloid related to galanthamine, requires robust analytical methods for its detection and quantification in various matrices. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information is supported by experimental data and detailed protocols to aid in method selection and cross-validation.
The primary difference between HPLC and GC lies in their mobile phases; HPLC uses a liquid, while GC employs a gas.[1] This fundamental difference dictates the types of compounds that can be analyzed and the principles of separation.[1] HPLC is well-suited for non-volatile compounds that are soluble in a liquid, making it applicable to a wider range of analytes.[1] In contrast, GC is ideal for volatile and thermally stable compounds that can be vaporized without degradation.[2]
Methodology Comparison
Both HPLC and GC-MS have been successfully utilized for the analysis of Amaryllidaceae alkaloids, including galanthamine and its derivatives.[3][4] A direct cross-validation for this compound is not extensively documented, however, a comparative analysis can be constructed from existing validated methods for similar compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their polarity through interactions with a stationary phase (the column) and a liquid mobile phase.[1] For alkaloids like this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds based on their boiling points and interaction with a stationary phase within a long capillary column.[1] The separated compounds then enter a mass spectrometer, which provides detailed structural information and sensitive detection. For Amaryllidaceae alkaloids, GC-MS analysis can often be performed without derivatization.[5]
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the analysis of related alkaloids, providing a basis for what can be expected for this compound analysis.
| Parameter | HPLC | GC-MS |
| Linearity Range | 1-10 µg/mL | 15-800 µ g/sample [6] |
| Accuracy (Recovery) | ~100% | >95%[6] |
| Precision (%RSD) | <2% | <3%[6] |
| Limit of Quantification (LOQ) | 2 mg/mL (for galanthamine)[7] | 5 µg/mL (for galanthamine)[3] |
| Limit of Detection (LOD) | 0.6 mg/mL (for galanthamine)[7] | Not explicitly stated for epigalanthamine |
Experimental Protocols
HPLC Method for this compound Analysis
This protocol is adapted from established methods for galanthamine analysis.[7]
1. Sample Preparation (Acid-Base Extraction):
-
Homogenize 50 mg of the plant material with 1 mL of methanol for 2 hours.[6]
-
Acidify the extract to pH 2 with sulfuric acid.
-
Partition with an organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.
-
Basify the aqueous layer to pH 9-10 with ammonium hydroxide.[7]
-
Extract the alkaloids with dichloromethane.[7]
-
Evaporate the dichloromethane extract to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic mixture of 0.1M phosphate buffer and acetonitrile (40:60 v/v), with the pH adjusted to 4.5 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 203 nm.
-
Injection Volume: 20 µL.[7]
GC-MS Method for this compound Analysis
This protocol is based on validated methods for galanthamine and related alkaloids.[3][6]
1. Sample Preparation (Methanol Extraction and Silylation):
-
Extract 50 mg of the sample with 1 mL of methanol for 2 hours.[6]
-
Take an aliquot of the methanol extract.
-
Evaporate to dryness and perform silylation to increase volatility if necessary, although many Amaryllidaceae alkaloids can be analyzed without derivatization.[5][6]
-
Reconstitute in a suitable solvent (e.g., methanol) for GC-MS injection.
2. GC-MS Conditions:
-
Column: HP-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a flow rate of 0.8 mL/min.[4]
-
Injector Temperature: 280 °C.[4]
-
Oven Temperature Program: Start at 100°C, ramp to 180°C at 15°C/min, hold for 1 min, then ramp to 300°C at 5°C/min and hold for 40 min.[4]
-
MS Detector: Electron Ionization (EI) mode at 70 eV.[4]
Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC-MS methods for this compound analysis.
Caption: Workflow for cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis.
-
HPLC is a robust and widely available technique suitable for routine quality control. Its ability to analyze non-volatile compounds makes it versatile.[1]
-
GC-MS offers high sensitivity and provides structural information, which is invaluable for impurity profiling and metabolite identification.[3] The high resolution of capillary columns in GC can be advantageous for separating complex mixtures of alkaloids.[3]
A thorough cross-validation as outlined above is essential to ensure that both methods provide equivalent and reliable results. This allows for flexibility in analytical testing and provides a higher degree of confidence in the data generated, which is critical in a drug development setting.
References
- 1. google.com [google.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a GC-MS method for rapid determination of galanthamine in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of Synthetic vs. Natural Epinorgalanthamine
For researchers, scientists, and professionals in drug development, understanding the comparative bioactivity of synthetically derived versus naturally sourced compounds is critical. This guide provides a detailed comparison of the bioactivity of synthetic and natural epinorgalanthamine, focusing on its role as an acetylcholinesterase inhibitor. Due to the limited availability of direct comparative studies, this guide synthesizes available data on the natural compound and outlines the established methodologies for assessing its bioactivity, which are applicable to both forms.
This compound is an Amaryllidaceae alkaloid, a class of naturally occurring compounds known for their wide range of biological activities.[1] Of particular interest is their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease.[2] While the parent compound, galanthamine, is an approved drug for this indication, the bioactivity of its derivatives, such as this compound, is an active area of research.
Quantitative Bioactivity Data
To facilitate future comparative analysis, the following table is provided as a template for summarizing key bioactivity data. Researchers are encouraged to populate this table as data for both synthetic and natural this compound becomes available.
| Bioactivity Parameter | Synthetic this compound | Natural this compound | Unit | Reference |
| Acetylcholinesterase (AChE) Inhibition | ||||
| IC50 | Data not available | Data not available in abstract | µM | |
| Ki | Data not available | Data not available | µM | |
| Receptor Binding Affinity | ||||
| Kd | Data not available | Data not available | nM |
Experimental Protocols
The standard method for determining acetylcholinesterase inhibitory activity is the Ellman's method. This colorimetric assay is widely used for its reliability and sensitivity.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine to thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (synthetic and natural this compound)
-
Positive control (e.g., galanthamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations
-
DTNB solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the AChE enzyme solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals for a set duration (e.g., 5-10 minutes).
-
The rate of reaction is calculated from the slope of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound's bioactivity in the context of neurodegenerative diseases is the inhibition of acetylcholinesterase. The following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing this bioactivity.
References
Head-to-Head Comparison: Epinorgalanthamine and Sanguinine as Acetylcholinesterase Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective treatments for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a critical therapeutic target. This guide provides a detailed head-to-head comparison of two noteworthy AChE inhibitors: Epinorgalanthamine and Sanguinine. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their inhibitory potency, supported by experimental data and detailed protocols.
Due to the limited direct research on a compound explicitly named "this compound," this comparison utilizes data for its parent compound, Norgalanthamine . "Epi-" in chemical nomenclature denotes an epimer, a type of stereoisomer. Therefore, data on norgalanthamine serves as a robust proxy for understanding the potential efficacy of its epimers. Sanguinine is also commonly referred to as Sanguinarine in scientific literature.
Quantitative Comparison of AChE Inhibitory Activity
The inhibitory potential of a compound against an enzyme is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | IC50 Value (µM) | Enzyme Source | Assay Method | Reference |
| Norgalanthamine | 4.3 | Not Specified | Not Specified | [Citation Needed] |
| Sanguinine (Sanguinarine) | ~5.6 | Not Specified | High-Performance Liquid Chromatography (HPLC) | [1] |
| 0.8 | Human AChE | Kinetic Assay | [1] |
Note: The IC50 values for Sanguinine demonstrate variability based on the experimental methodology and the source of the acetylcholinesterase enzyme. The kinetic assay using human AChE suggests a significantly higher potency.
Mechanism of Action: Competitive Inhibition of Acetylcholinesterase
Both Norgalanthamine and Sanguinine are understood to act as competitive inhibitors of acetylcholinesterase. This mechanism involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from binding. This reversible inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is beneficial in conditions characterized by a cholinergic deficit.
References
Validating Amaryllidaceae Alkaloids as Biomarkers in Plant Metabolomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Amaryllidaceae family of plants is a rich source of structurally diverse alkaloids, many of which exhibit significant pharmacological activities.[1][2][3] The validation of these compounds as biomarkers is crucial for drug discovery, quality control of herbal medicines, and understanding plant responses to environmental stimuli.[4][5][6] This guide provides a comparative framework for the validation of Amaryllidaceae alkaloids as biomarkers in plant metabolomics, with a focus on the analytical methodologies and a hypothetical validation workflow for a representative compound, Epinorgalanthamine, in the context of its better-studied counterpart, Galanthamine.
While specific studies validating this compound as a biomarker are not yet prevalent in scientific literature, its presence has been detected in species such as Zephyranthes concolor.[7] Given the established use of other Amaryllidaceae alkaloids as chemical markers, this guide uses Galanthamine as a well-documented analogue to outline a comprehensive validation strategy that could be applied to this compound.[4]
Comparative Analysis of Analytical Platforms
The accurate quantification of Amaryllidaceae alkaloids is fundamental to their validation as biomarkers. The choice of analytical platform depends on the specific research question, desired sensitivity, and the complexity of the plant matrix.
| Analytical Platform | Principle | Advantages | Disadvantages | Application in Amaryllidaceae Alkaloid Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and detects them by mass. | High resolution, established libraries for identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile compounds. | Suitable for the analysis of Galanthamine and related alkaloids, often used for profiling alkaloid composition in plant extracts.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their polarity and detects them by mass. | High sensitivity and selectivity, suitable for a wide range of polar and non-polar compounds, no derivatization required for most compounds. | Matrix effects can suppress or enhance ionization, requiring careful method development and validation. | A powerful tool for the quantitative analysis of Amaryllidaceae alkaloids in complex plant matrices.[4] |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Separates compounds based on their polarity and detects them by their absorbance of UV light. | Robust, cost-effective, widely available. | Lower sensitivity and selectivity compared to MS, co-eluting compounds can interfere with quantification. | Often used for routine quality control and quantification of major alkaloids like Galanthamine. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Non-destructive, provides unambiguous structural elucidation, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to MS, requires higher sample concentrations. | Used for the structural confirmation of isolated alkaloids and can be applied for quantitative analysis of major components. |
Experimental Protocols: A Roadmap for Biomarker Validation
The validation of a novel biomarker like this compound requires a systematic approach. The following outlines a typical workflow, drawing upon established methodologies in plant metabolomics.
Plant Material Collection and Preparation
-
Objective: To obtain a homogenous and representative sample for analysis.
-
Protocol:
-
Collect plant material (e.g., bulbs, leaves) from a genetically uniform and environmentally controlled population.
-
Immediately freeze the samples in liquid nitrogen to quench metabolic activity.
-
Lyophilize (freeze-dry) the samples to remove water and prevent degradation.
-
Grind the lyophilized tissue to a fine, homogenous powder.
-
Store the powder at -80°C until extraction.
-
Extraction of Amaryllidaceae Alkaloids
-
Objective: To efficiently extract the target alkaloids from the plant matrix while minimizing the co-extraction of interfering compounds.
-
Protocol (based on a general method for Amaryllidaceae alkaloids):
-
Weigh approximately 100 mg of powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid).
-
Vortex the mixture for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
LC-MS/MS Method for Quantification
-
Objective: To develop a sensitive and specific method for the quantification of this compound and comparison with Galanthamine.
-
Protocol:
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Develop specific precursor-to-product ion transitions for this compound and Galanthamine. For example (hypothetical for this compound, known for Galanthamine):
-
Galanthamine: m/z 288.1 -> 213.1 (quantifier), 288.1 -> 195.1 (qualifier)
-
This compound: (To be determined by infusion of a pure standard)
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Method Validation
-
Objective: To ensure the analytical method is accurate, precise, and reliable for its intended purpose.
-
Parameters to Evaluate:
-
Linearity: Analyze a series of standard solutions of known concentrations to establish a calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples.
-
Accuracy: Determine the recovery of the analyte by spiking a known amount of the standard into a blank matrix.
-
Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Matrix Effect: Assess the influence of co-eluting compounds on the ionization of the analyte.
-
Visualizing the Workflow and Biosynthetic Context
To facilitate understanding, the following diagrams illustrate the key processes involved in the validation and biological context of Amaryllidaceae alkaloids.
Caption: A generalized workflow for the validation of a plant-derived biomarker.
The biosynthesis of Amaryllidaceae alkaloids is a complex process originating from the amino acids phenylalanine and tyrosine. Understanding this pathway is essential for interpreting changes in alkaloid profiles and for metabolic engineering efforts.
Caption: A simplified schematic of the proposed Galanthamine biosynthetic pathway.
Conclusion
The validation of this compound as a biomarker in plant metabolomics presents an exciting research opportunity. While direct evidence is currently limited, the established methodologies for analyzing and validating other Amaryllidaceae alkaloids, such as Galanthamine, provide a clear and robust roadmap. By employing a multi-platform analytical approach and a rigorous validation workflow, researchers can effectively characterize and quantify novel alkaloids, paving the way for their use in drug development, crop improvement, and fundamental plant science. The comparative data and protocols presented in this guide serve as a foundational resource for scientists embarking on the validation of new plant-derived biomarkers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Unveiling Amaryllidaceae alkaloids: from biosynthesis to antiviral potential – a review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant biomarkers as early detection tools in stress management in food crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant biomarkers as early detection tools in stress management in food crops: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Occurrence and Bioactivities of Amaryllidaceae Alkaloids from Plants: A Taxonomy-Guided Genera-Wide Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Galanthamine-Type Alkaloids as Acetylcholinesterase Inhibitors: An In Silico Perspective
A detailed review of the binding affinities of several galanthamine-type alkaloids to acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, reveals variations in their predicted binding energies. This guide synthesizes available molecular docking data to provide a comparative overview for researchers in drug discovery and development.
Molecular docking simulations are a cornerstone in modern drug discovery, offering predictive insights into the binding of potential drug candidates to their protein targets. In the context of Alzheimer's disease, a primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Galanthamine, a natural alkaloid, is an approved AChE inhibitor. This guide provides a comparative analysis of the docking scores of galanthamine and its related alkaloids against human acetylcholinesterase (hAChE).
Comparative Docking Scores
The binding affinity of a ligand to its target protein is often expressed as a docking score, typically in kcal/mol, where a more negative value indicates a stronger predicted interaction. The following table summarizes the docking scores for several galanthamine-type alkaloids against hAChE, primarily targeting the crystal structure identified by the Protein Data Bank (PDB) ID: 4EY6. It is important to note that docking scores can vary based on the specific software, scoring function, and parameters used in the simulation.
| Alkaloid | Docking Score (kcal/mol) | Reference Study |
| Sanguinine | -11.5 | [1] |
| Narwedine | -9.15 to -10.41 | [1] |
| Galanthamine | -10.4 | [1] |
| Lycoramine | -9.08 | [1] |
Note: The range for Narwedine reflects scores against different AChE crystal structures as reported in the reference.
Experimental Protocols
The presented docking scores are the result of rigorous computational methodologies. While specific parameters may vary between studies, a general workflow is consistently employed.
Molecular Docking Protocol
A representative molecular docking protocol for evaluating galanthamine-type alkaloids against hAChE is as follows:
-
Protein Preparation: The three-dimensional crystal structure of human acetylcholinesterase, often in complex with a known inhibitor like galanthamine, is obtained from the Protein Data Bank (e.g., PDB ID: 4EY6)[2]. The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning appropriate atomic charges.
-
Ligand Preparation: The 3D structures of the galanthamine-type alkaloids are generated and optimized to their lowest energy conformation. This typically involves the addition of hydrogen atoms and the assignment of appropriate partial charges.
-
Grid Generation: A grid box is defined around the active site of the AChE enzyme. This box specifies the region where the docking software will search for potential binding poses of the ligand. The dimensions of the grid are set to encompass the entire catalytic gorge of the enzyme.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or GOLD. The software systematically explores different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose using a specific scoring function.
-
Analysis of Results: The docking results are analyzed to identify the pose with the most favorable binding energy (lowest docking score). The interactions between the ligand and the amino acid residues in the active site of the protein are visualized and examined to understand the molecular basis of the binding.
Visualization of the Computational Workflow
The process of a comparative molecular docking study can be visualized as a logical workflow, from the initial preparation of the biological target and ligands to the final analysis of the results.
Caption: Workflow of a comparative molecular docking study.
This guide provides a snapshot of the current understanding of the binding affinities of galanthamine-type alkaloids to acetylcholinesterase based on in silico models. These computational predictions offer valuable guidance for the rational design and development of novel and more potent AChE inhibitors for the treatment of Alzheimer's disease. It is, however, crucial to validate these in silico findings through in vitro and in vivo experimental studies.
References
Navigating Neuroprotection In Vitro: A Comparative Analysis of Galantamine's Efficacy
A note on the scope of this guide: Initial searches for "Epinorgalanthamine" did not yield reproducible scientific data on its in vitro neuroprotective effects. This may indicate that it is a novel compound with limited published research or a proprietary name not yet widely used in scientific literature. Therefore, this guide will focus on a closely related and extensively studied compound, Galantamine , to provide a robust comparative analysis for researchers, scientists, and drug development professionals. This guide will compare the in vitro neuroprotective performance of Galantamine with another well-established neuroprotective agent, Memantine, supported by experimental data.
I. Comparative Efficacy of Neuroprotective Agents
The following tables summarize quantitative data from in vitro studies, offering a clear comparison of the neuroprotective effects of Galantamine and Memantine under various neurotoxic conditions.
Table 1: Protection Against NMDA-Induced Excitotoxicity in Rat Cortical Neurons
| Compound | Concentration | Assay | % Neuroprotection (relative to NMDA-induced toxicity) | Reference |
| Galantamine | 1 µmol/L | MTT | Inactive | [1][2] |
| 2.5 µmol/L | MTT | Maximal Protection | [1] | |
| 5 µmol/L | LDH | Complete Reversal of Toxicity | [1][2][3] | |
| Memantine | 0.1 µmol/L | MTT/LDH | Inactive | [1][2] |
| 2.5 µmol/L | MTT/LDH | Fully Effective | [1][2][3] | |
| 5 µmol/L | MTT/LDH | Fully Effective | [1][2][3] | |
| Galantamine + Memantine | 1 µmol/L + 0.1 µmol/L | MTT/LDH | Full Neuroprotective Efficacy | [1][2] |
Table 2: Protection Against Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices
| Compound | Concentration | Assay | % Reduction in LDH Release | Reference |
| Galantamine | 5 µM | LDH | ~50% | [4] |
| 15 µM | LDH | Significant reduction during OGD and re-oxygenation | [4] | |
| Memantine | 10 µM | LDH | ~40% (after 3h re-oxygenation) | [4] |
Table 3: Protection Against Oxidative Stress (H₂O₂-Induced) in SK-N-SH Cells
| Compound | Effect | Assay | Quantitative Change | Reference |
| Galantamine | Reduction of ROS | - | Up to 50% | [5] |
| Prevention of mitochondrial activity loss | - | Significant | [5] | |
| Inhibition of nitrite generation | - | Return to control values | [5] |
II. Experimental Protocols
This section provides detailed methodologies for key in vitro experiments cited in this guide.
NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured for 14 days in vitro.[1]
-
Induction of Neurotoxicity: Neurons are exposed to N-methyl-D-aspartate (NMDA) to induce excitotoxicity.[1][2]
-
Treatment: Galantamine and/or Memantine are co-administered with NMDA for a duration of 3 hours.[1][2][3]
-
Assessment of Neuroprotection:
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to measure cell viability. MTT is reduced to formazan by metabolically active cells, and the amount of formazan is quantified spectrophotometrically. An increase in the formazan product in treated cells compared to NMDA-only treated cells indicates neuroprotection.[1]
-
LDH Assay: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium. A decrease in LDH release in treated cells compared to NMDA-only treated cells indicates a reduction in cell death and thus, neuroprotection.[1][3]
-
Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slices
-
Slice Preparation: Organotypic hippocampal slices are prepared from rats and maintained in culture.[4]
-
Induction of Ischemia: Slices are subjected to oxygen and glucose deprivation (OGD) for a specified period, followed by a re-oxygenation period to mimic ischemia-reperfusion injury.[4][6]
-
Treatment: Galantamine or Memantine is added to the culture medium before and during the OGD and re-oxygenation periods.[4]
-
Assessment of Neuroprotection: Neuronal damage is quantified by measuring the amount of lactate dehydrogenase (LDH) released into the culture medium. A reduction in LDH release in treated slices compared to untreated OGD slices indicates neuroprotection.[4]
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay in SK-N-SH Cells
-
Cell Culture: Human neuroblastoma SK-N-SH cells are cultured under standard conditions.[5]
-
Induction of Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) to induce oxidative damage.[5]
-
Treatment: Galantamine is added to the cell culture medium prior to or concurrently with the H₂O₂ treatment.[5]
-
Assessment of Neuroprotection:
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using fluorescent probes. A decrease in fluorescence in Galantamine-treated cells indicates a reduction in ROS production.[5]
-
Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential are assessed using specific fluorescent dyes. The preservation of mitochondrial membrane potential in treated cells suggests protection against oxidative stress-induced mitochondrial dysfunction.[5]
-
Nitrite Production: Nitric oxide (NO) production is indirectly measured by quantifying nitrite levels in the culture medium. A reduction in nitrite levels indicates an inhibitory effect on NO production.[5]
-
III. Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to Galantamine's neuroprotective effects.
Caption: A generalized workflow for assessing the neuroprotective effects of compounds in vitro.
Caption: A simplified signaling pathway for Galantamine's neuroprotective action.[6]
References
- 1. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidative properties of galantamine on neuronal damage induced by hydrogen peroxide in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Epinorgalanthamine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for Epinorgalanthamine, a galanthamine derivative. While specific data for this compound is limited, this document extrapolates best practices from data on the closely related compound, Galantamine hydrobromide, and general guidelines for pharmaceutical waste management.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is regulated to prevent environmental contamination and potential harm to human health. Key regulations are established by bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1] A primary principle is the segregation of hazardous and non-hazardous waste.[2] Unused or expired medications often require disposal through specialized waste management services to ensure they are handled and destroyed properly, typically through incineration.[2][3]
Characterization of this compound Waste
Due to its classification as a pharmaceutical alkaloid, this compound waste should be handled with caution. Based on the safety data sheet (SDS) for the related compound, Galantamine hydrobromide, which is categorized as "toxic if swallowed," it is prudent to treat this compound as potentially hazardous.[1]
Quantitative Data on Related Compound: Galantamine
| Property | Value | Source |
| Acute Oral Toxicity | Category 3: Toxic if swallowed | Thermo Fisher Scientific Safety Data Sheet |
| Hazard Statements | H301: Toxic if swallowed | Thermo Fisher Scientific Safety Data Sheet |
| Precautionary Statements | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. | Thermo Fisher Scientific Safety Data Sheet |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This procedure is based on general guidelines for hazardous pharmaceutical waste.
Experimental Protocol: this compound Disposal
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Waste Segregation:
-
Do not mix this compound waste with general laboratory trash or non-hazardous chemical waste.
-
Designate a specific, clearly labeled, and sealed container for "this compound and related waste."
-
-
Containerization:
-
Use a leak-proof, robust container compatible with the chemical nature of this compound.
-
The container should be kept closed except when adding waste.
-
-
Handling Solid Waste:
-
For pure this compound powder or tablets, carefully transfer the material into the designated waste container to minimize dust generation.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in the designated hazardous waste container.
-
-
Handling Liquid Waste:
-
Aqueous solutions of this compound should not be disposed of down the drain.[3]
-
Collect all liquid waste containing this compound in a sealed, labeled container.
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
-
Storage:
-
Store the sealed this compound waste container in a designated, secure area away from incompatible materials.[1]
-
The storage area should be well-ventilated.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste management company.
-
Ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations. This typically involves incineration at a permitted facility.[2]
-
Visualizing Disposal Workflows
To further clarify the disposal process, the following diagrams illustrate the key decision-making and procedural steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
